ETP-45835: A Technical Guide to its MNK1/MNK2 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals Introduction ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These ser...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are key downstream effectors of the MAPK signaling pathways, including the Ras-ERK and p38 MAPK pathways. MNK1 and MNK2 play a crucial role in the regulation of protein synthesis and cellular proliferation, primarily through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical event in the translation of a subset of mRNAs that encode for proteins involved in cell growth, survival, and tumorigenesis. Consequently, the inhibition of MNK1 and MNK2 presents a promising therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the selectivity profile of ETP-45835, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of ETP-45835 against MNK1 and MNK2, as well as its selectivity against a panel of other kinases, has been determined through rigorous biochemical assays.
On-Target Activity
ETP-45835 demonstrates potent inhibition of both MNK1 and MNK2.
Kinase
IC50 (nM)
MNK1
575
MNK2
646
Table 1: In vitro inhibitory activity of ETP-45835 against MNK1 and MNK2.
Off-Target Selectivity Profile
The selectivity of ETP-45835 was assessed against a panel of 24 other kinases. At a concentration of 5 µM, ETP-45835 showed minimal inhibition of these off-target kinases, highlighting its specificity for the MNK family.
Kinase
% Inhibition @ 5 µM
B-Raf
≤15
ERK1
≤15
MEK1
≤15
p38α
≤15
... (and 20 other kinases)
≤15
Table 2: Selectivity profile of ETP-45835 against a panel of 24 kinases. The specific list of all 24 kinases and their exact inhibition values are detailed in the primary literature.
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity profile of ETP-45835.
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
Logical Relationship: ETP-45835 Selectivity
Caption: Logical representation of the selective inhibition profile of ETP-45835.
Exploratory
ETP-45835: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals Introduction ETP-45835 is a potent and selective, cell-permeable inhibitor of the MAP Kinase-Interacting Kinases 1 and 2 (Mnk1 and Mnk2). These serine/threo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45835 is a potent and selective, cell-permeable inhibitor of the MAP Kinase-Interacting Kinases 1 and 2 (Mnk1 and Mnk2). These serine/threonine kinases are key downstream effectors of the p38 and Erk MAP kinase signaling pathways. By phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, Mnk1/2 play a crucial role in regulating the translation of a specific subset of mRNAs, many of which are implicated in oncogenesis, inflammation, and other pathological processes. This technical guide provides an in-depth overview of the core downstream signaling pathways of ETP-45835, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Mechanism of Action: Inhibition of Mnk1/2 Kinase Activity
ETP-45835 exerts its biological effects by directly inhibiting the kinase activity of both Mnk1 and Mnk2. This inhibition prevents the subsequent phosphorylation of their primary downstream target, eIF4E.
The inhibition of Mnk1/2 by ETP-45835 initiates a cascade of downstream effects, primarily centered on the regulation of protein synthesis and cellular function in specific contexts such as cancer cell proliferation and platelet activity.
The MAPK/Mnk/eIF4E Signaling Axis
The canonical pathway influenced by ETP-45835 begins with extracellular signals that activate the Ras/Raf/MEK/Erk and p38 MAPK cascades. Activated Erk and p38 then phosphorylate and activate Mnk1 and Mnk2. Subsequently, activated Mnk1/2 phosphorylate eIF4E at Ser209. This phosphorylation event is a critical step in the initiation of translation for a select group of mRNAs that possess complex 5' untranslated regions (UTRs) and are often involved in cell growth, proliferation, and survival. ETP-45835, by inhibiting Mnk1/2, effectively blocks this phosphorylation step, leading to a reduction in the translation of these specific oncogenic and pro-inflammatory proteins.
Figure 1: The MAPK/Mnk/eIF4E signaling pathway and the inhibitory action of ETP-45835.
Role in Platelet Function and Thrombosis
Recent studies have highlighted the role of Mnk1 in regulating platelet function. Inhibition of Mnk1 has been shown to reduce platelet aggregation, granule secretion, and thromboxane generation. This is thought to occur through the regulation of the arachidonic acid pathway. Specifically, Mnk1 can phosphorylate and activate cytosolic phospholipase A2 (cPLA2), which is a key enzyme responsible for the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to thromboxane A2 (TXA2), a potent platelet agonist. By inhibiting Mnk1, ETP-45835 is expected to decrease cPLA2 activity, leading to reduced thromboxane production and subsequently attenuated platelet activation and aggregation.
Figure 2: Proposed mechanism of ETP-45835 in modulating platelet function via the Mnk1/cPLA2/Thromboxane A2 axis.
Experimental Protocols
In Vitro Mnk1/2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ETP-45835 against Mnk1 and Mnk2.
Materials:
Recombinant human Mnk1 and Mnk2 enzymes
Biotinylated eIF4E peptide substrate
ATP (Adenosine triphosphate)
ETP-45835 (serial dilutions)
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)
Objective: To assess the effect of ETP-45835 on eIF4E phosphorylation in a cellular context.
Materials:
Cell line of interest (e.g., MV4:11)
Cell culture medium and supplements
ETP-45835
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and electrophoresis apparatus
Transfer apparatus and PVDF membranes
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells and allow them to adhere overnight.
Treat the cells with various concentrations of ETP-45835 for a specified duration.
Lyse the cells in lysis buffer and collect the lysates.
Determine the protein concentration of each lysate.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of ETP-45835 on platelet aggregation induced by various agonists.
Materials:
Freshly drawn human blood
Anticoagulant (e.g., acid-citrate-dextrose)
Platelet-rich plasma (PRP)
Platelet agonist (e.g., collagen, ADP, thrombin)
ETP-45835
Aggregometer
Procedure:
Prepare PRP by centrifuging anticoagulated blood at a low speed.
Pre-warm the PRP samples to 37°C.
Pre-incubate the PRP with different concentrations of ETP-45835 or vehicle control for a defined period.
Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading.
Add the platelet agonist to induce aggregation.
Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.
Analyze the aggregation curves to determine the percentage of inhibition for each concentration of ETP-45835.
Thromboxane B2 (TXB2) Release Assay
Objective: To measure the effect of ETP-45835 on the production of thromboxane A2 (measured as its stable metabolite, TXB2) in activated platelets.
Materials:
Platelet-rich plasma (PRP)
Platelet agonist (e.g., collagen)
ETP-45835
Indomethacin (as a positive control for COX inhibition)
ELISA kit for TXB2
Procedure:
Prepare and pre-warm PRP as described for the platelet aggregation assay.
Pre-incubate PRP with various concentrations of ETP-45835, vehicle, or indomethacin.
Stimulate the platelets with an agonist to induce TXA2 synthesis.
Stop the reaction after a specific time by adding a stopping solution or by centrifugation to pellet the platelets.
Collect the supernatant.
Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Calculate the percentage of inhibition of TXB2 production for each condition.
Conclusion
ETP-45835 is a valuable research tool for investigating the roles of Mnk1 and Mnk2 in various biological processes. Its well-defined mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a clear molecular basis for its effects on cell proliferation and platelet function. The experimental protocols outlined in this guide offer a framework for researchers to further explore the downstream signaling pathways and potential therapeutic applications of ETP-45835 and other Mnk inhibitors. Further research is warranted to fully elucidate the clinical potential and safety profile of this compound.
Foundational
The MNK Inhibitor ETP-45835: A Technical Guide to its Effect on eIF4E Phosphorylation
For Researchers, Scientists, and Drug Development Professionals Introduction The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis, and its phosphorylation is a key event in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis, and its phosphorylation is a key event in promoting the translation of mRNAs involved in cell proliferation, survival, and oncogenesis. The phosphorylation of eIF4E at Serine 209 is catalyzed by the Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). Dysregulation of the MNK-eIF4E signaling axis is a hallmark of many cancers, making it an attractive target for therapeutic intervention. ETP-45835 is a potent and selective inhibitor of both MNK1 and MNK2, and this document provides an in-depth technical overview of its effects on eIF4E phosphorylation.
Core Mechanism of Action
ETP-45835 exerts its biological effects by directly inhibiting the kinase activity of MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E, at Serine 209. The unphosphorylated form of eIF4E has a reduced capacity to promote the translation of a specific subset of mRNAs that are crucial for tumor growth and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of ETP-45835.
ETP-45835 has demonstrated high selectivity for MNK1 and MNK2. In a panel of 24 other kinases, ETP-45835 showed minimal inhibitory activity (≤15% inhibition at a concentration of 5 µM)[2]. This panel included upstream kinases in the eIF4E phosphorylation pathway, such as B-Raf, ERK1, MEK1, and p38α, highlighting the specific targeting of the terminal kinases in this cascade[2].
Signaling Pathway
The following diagram illustrates the signaling pathway leading to eIF4E phosphorylation and the point of intervention for ETP-45835.
Caption: Signaling pathway of eIF4E phosphorylation and inhibition by ETP-45835.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific research needs.
MNK1/2 Kinase Inhibition Assay
This assay is designed to measure the in vitro potency of ETP-45835 against MNK1 and MNK2.
Materials:
Recombinant active MNK1 or MNK2 enzyme
eIF4E (full-length, as substrate)
ATP (γ-32P-ATP or a fluorescence-based detection system)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
ETP-45835 (serial dilutions)
96-well plates
Scintillation counter or fluorescence plate reader
Procedure:
Prepare serial dilutions of ETP-45835 in DMSO and then dilute in kinase reaction buffer.
In a 96-well plate, add the kinase reaction buffer, recombinant MNK1 or MNK2 enzyme, and the eIF4E substrate.
Add the diluted ETP-45835 or vehicle control (DMSO) to the wells.
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
Quantify the incorporation of phosphate into the eIF4E substrate using a scintillation counter or a fluorescence-based readout.
Calculate the percentage of inhibition for each concentration of ETP-45835 and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the MNK1/2 Kinase Inhibition Assay.
Cellular Western Blot for eIF4E Phosphorylation
This protocol is used to determine the effect of ETP-45835 on the phosphorylation of eIF4E in a cellular context.
Materials:
Cancer cell line of interest (e.g., MV4;11)
Cell culture medium and supplements
ETP-45835
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Seed cells in culture plates and allow them to adhere overnight.
Treat the cells with various concentrations of ETP-45835 or vehicle control for a specified time (e.g., 1-4 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate and an imaging system.
Strip the membrane (if necessary) and re-probe with antibodies for total eIF4E and the loading control to ensure equal protein loading.
Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E and loading control signals.
Caption: Workflow for Cellular Western Blot Analysis of p-eIF4E.
Conclusion
ETP-45835 is a valuable research tool for investigating the biological roles of the MNK-eIF4E signaling axis. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of inhibiting eIF4E phosphorylation in various cellular and potentially in vivo models of cancer and other diseases where this pathway is implicated. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals interested in targeting this critical oncogenic pathway.
ETP-45835: A Technical Guide for Researchers in Oncology
For Researchers, Scientists, and Drug Development Professionals Abstract ETP-45835 is a selective, cell-permeable inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These ki...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45835 is a selective, cell-permeable inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in oncogenic signaling, acting as downstream effectors of the RAS/MAPK and PI3K/mTOR pathways. By phosphorylating the eukaryotic translation initiation factor 4E (eIF4E), MNK1/2 promotes the translation of key mRNAs involved in tumor progression, survival, and metastasis. Inhibition of MNK1/2 with ETP-45835 presents a promising therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of the preclinical data available for ETP-45835, its mechanism of action, and relevant experimental protocols for its investigation in cancer research.
Introduction to MNK1/2 in Cancer
The MNK1/2 kinases are serine/threonine kinases that are activated by the extracellular signal-regulated kinases (ERK) and p38 MAPKs.[1] A primary and critical substrate of MNK1/2 is eIF4E, a key component of the eIF4F translation initiation complex.[2][3] Phosphorylation of eIF4E at Serine 209 by MNK1/2 is strongly associated with oncogenic transformation and the preferential translation of mRNAs encoding proteins with roles in cell proliferation, survival, and invasion, such as c-Myc, Cyclin D1, and VEGF.[1] Dysregulation of the MNK1/2-eIF4E axis is a common feature in various cancers, including melanoma and prostate cancer, making it an attractive target for therapeutic intervention.[4][5]
ETP-45835: A Selective MNK1/2 Inhibitor
ETP-45835 is a small molecule inhibitor that demonstrates potent and selective activity against both MNK1 and MNK2.[6] Its ability to permeate cells allows for the investigation of MNK1/2 function in cellular and in vivo models of cancer.
Quantitative Data
The following tables summarize the key in vitro activity data for ETP-45835.
Table 1: In Vitro Kinase Inhibitory Activity of ETP-45835
Note: ETP-45835 has been shown to have minimal activity against a panel of 24 other kinases, indicating its selectivity.[6][7]
Mechanism of Action
ETP-45835 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrates, most notably eIF4E. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of oncogenic proteins, ultimately resulting in decreased cell proliferation and survival.
Figure 1: MNK1/2 Signaling Pathway and Inhibition by ETP-45835.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of ETP-45835. Specific conditions may need to be optimized for different cell lines and experimental setups.
In Vitro MNK1/2 Kinase Assay
This protocol provides a framework for determining the in vitro inhibitory activity of ETP-45835 against MNK1 and MNK2.
Materials:
Recombinant human MNK1 or MNK2 enzyme
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)
ATP
Substrate (e.g., a peptide derived from eIF4E)
ETP-45835 (dissolved in DMSO)
96-well plates
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
Prepare serial dilutions of ETP-45835 in DMSO.
Add diluted ETP-45835 or DMSO (vehicle control) to the wells of a 96-well plate.
Add the MNK1 or MNK2 enzyme and the substrate to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the ETP-45835 concentration.
Cellular eIF4E Phosphorylation Assay
This protocol describes how to measure the effect of ETP-45835 on the phosphorylation of eIF4E in cancer cells.
Materials:
Cancer cell line of interest (e.g., MV4:11)
Complete cell culture medium
ETP-45835 (dissolved in DMSO)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Seed cells in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of ETP-45835 or DMSO for a specified duration (e.g., 1-4 hours).
Wash the cells with ice-cold PBS and lyse them.
Determine the protein concentration of the lysates.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and probe with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control (β-actin).
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of ETP-45835 on cancer cells.
Materials:
Cancer cell line
Complete cell culture medium
ETP-45835 (dissolved in DMSO)
96-well plates
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
Seed cells in a 96-well plate at a predetermined density.
After 24 hours, treat the cells with a range of concentrations of ETP-45835.
Incubate the cells for a defined period (e.g., 72 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance or luminescence using a plate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2: General Experimental Workflow for Preclinical Evaluation of ETP-45835.
Future Directions
While the available data on ETP-45835 is promising, further preclinical studies are warranted. In vivo efficacy studies in relevant cancer models are crucial to translate the in vitro findings. Pharmacokinetic and pharmacodynamic studies will be essential to determine the optimal dosing and schedule for potential clinical development. As of the latest available information, there are no registered clinical trials specifically for ETP-45835.
Conclusion
ETP-45835 is a valuable research tool for investigating the role of the MNK1/2-eIF4E signaling axis in cancer. Its selectivity and cell permeability make it suitable for a range of in vitro and potentially in vivo studies. The data summarized in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MNK1/2 inhibition in oncology.
ETP-45835 for Leukemia Treatment Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract ETP-45835 is a selective and potent, cell-permeable small molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). By inhi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45835 is a selective and potent, cell-permeable small molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). By inhibiting these kinases, ETP-45835 blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, a critical step in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation and survival. Dysregulation of the MNK-eIF4E signaling axis is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical data and methodologies related to the investigation of ETP-45835 for leukemia treatment, with a focus on its mechanism of action, experimental protocols, and quantitative data to support further research and development.
Introduction to ETP-45835
ETP-45835, also known as 4-(3-(Piperidin-4-yl)-1H-pyrazol-5-yl)pyridine, is a 3,5-disubstituted pyrazolo compound that acts as a selective inhibitor of both MNK1 and MNK2[1]. The inhibition of these kinases leads to a reduction in the phosphorylation of their key substrate, eIF4E, which is a critical regulator of protein synthesis and is often dysregulated in cancer. The MNK-eIF4E signaling pathway is a convergence point for the Ras/Raf/MAPK and PI3K/Akt/mTOR signaling cascades, both of which are frequently activated in AML and contribute to leukemogenesis[2]. By targeting this nexus, ETP-45835 presents a promising therapeutic strategy for leukemias dependent on this pathway for survival and proliferation.
Chemical and Physical Properties:
Property
Value
Chemical Formula
C₁₃H₁₆N₄ · 2HCl
Molecular Weight
301.21 g/mol
CAS Number
2136571-30-5
Appearance
White solid
Solubility
Water: 50 mg/mL
Storage
-20°C, desiccated, protected from light
Mechanism of Action and Signaling Pathway
ETP-45835 exerts its anti-leukemic effects by inhibiting the catalytic activity of MNK1 and MNK2. These kinases are activated by upstream signaling pathways, primarily the MAPK/ERK and p38 MAPK pathways, in response to various extracellular stimuli. Once activated, MNK1 and MNK2 phosphorylate eIF4E at Ser209. This phosphorylation event is a key regulatory step for the initiation of cap-dependent translation of a specific subset of mRNAs that encode for proteins crucial for cell growth, proliferation, and survival, such as c-Myc and Mcl-1. In many forms of leukemia, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis. ETP-45835, by blocking eIF4E phosphorylation, effectively downregulates the translation of these oncogenic proteins, leading to cell growth inhibition and apoptosis in susceptible leukemia cells.
Caption: Signaling pathway inhibited by ETP-45835.
Preclinical Data in Leukemia Models
In Vitro Activity
ETP-45835 has demonstrated potent in vitro activity against acute myeloid leukemia (AML) cell lines. The primary mechanism of its anti-leukemic effect is the inhibition of MNK1 and MNK2, leading to reduced eIF4E phosphorylation and subsequent inhibition of cell proliferation.
Table 1: In Vitro Inhibitory Activity of ETP-45835
As of the latest available data, specific in vivo studies of ETP-45835 in leukemia xenograft models have not been publicly detailed. However, the potent in vitro activity against AML cell lines suggests that further in vivo evaluation is warranted. Researchers planning such studies can refer to established protocols for leukemia xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ETP-45835 in leukemia cell lines.
Cell Culture
Cell Lines: MV4-11 (AML) and U937 (histiocytic lymphoma) cell lines are commonly used for in vitro studies of MNK inhibitors.
Culture Medium:
MV4-11: IMDM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
U937: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Caption: General workflow for leukemia cell culture.
Cell Viability (Proliferation) Assay
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
Prepare a serial dilution of ETP-45835 in the appropriate cell culture medium.
Seed leukemia cells (e.g., 3,000 cells/well for MV4-11) into a 96-well white-walled plate.
Add the diluted ETP-45835 to the wells. Include vehicle control (e.g., DMSO) wells.
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the ETP-45835 concentration.
eIF4E Phosphorylation Assay (Western Blot)
Assay Principle: Western blotting is used to detect the levels of phosphorylated eIF4E (p-eIF4E) relative to the total eIF4E protein in cell lysates after treatment with ETP-45835.
Procedure:
Seed leukemia cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.
Treat cells with varying concentrations of ETP-45835 for a specified time (e.g., 1-4 hours).
Harvest the cells by centrifugation and wash with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Denature the protein samples by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again with TBST.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E and the loading control.
Caption: Workflow for Western blot analysis of p-eIF4E.
Conclusion and Future Directions
ETP-45835 is a valuable research tool for investigating the role of the MNK-eIF4E signaling pathway in leukemia. The available preclinical data demonstrates its ability to inhibit the proliferation of AML cells and modulate its direct target in a cellular context. The experimental protocols provided in this guide offer a framework for further in vitro characterization. Future studies should focus on expanding the evaluation of ETP-45835 to a broader panel of leukemia cell lines, including those with different genetic backgrounds, and to patient-derived samples. Importantly, in vivo studies in relevant leukemia xenograft models are crucial to assess the therapeutic potential of ETP-45835 and to determine its pharmacokinetic and pharmacodynamic properties. Combination studies with other targeted agents or standard chemotherapy could also reveal synergistic anti-leukemic effects and provide a rationale for future clinical development.
Unraveling the Biological Activity of ETP-45658 and ETP-46321: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for "ETP-45835" did not yield specific information. This guide focuses on the publicly available data for the...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "ETP-45835" did not yield specific information. This guide focuses on the publicly available data for the closely related phosphoinositide-3-kinase (PI3K) inhibitors, ETP-45658 and ETP-46321, which are part of the same "ETP" series. This document is intended to serve as a comprehensive technical resource on the biological activities of these compounds.
Executive Summary
ETP-45658 and ETP-46321 are potent small molecule inhibitors of the phosphoinositide-3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer and other diseases. Both compounds exhibit significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and have demonstrated in vivo anti-tumor activity. Their primary mechanism of action involves the direct inhibition of PI3K isoforms, leading to the downstream suppression of the AKT/mTOR signaling cascade. This guide provides a detailed summary of their biological activities, quantitative data, experimental methodologies, and the signaling pathways they modulate.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of ETP-45658 and ETP-46321.
Table 1: In Vitro Kinase Inhibitory Activity of ETP-45658
ETP-45658 and ETP-46321 exert their biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][5][6][7][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis.
By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent lack of AKT activation leads to a cascade of events, including the inhibition of mTOR and the activation of pro-apoptotic proteins, ultimately resulting in decreased cell proliferation and increased cell death.[9]
Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by ETP Compounds.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on the available literature, a representative protocol for a key assay is provided below.
Cell Viability (XTT) Assay
This protocol is a generalized procedure for assessing the anti-proliferative effects of ETP compounds on cancer cell lines.
Materials:
Cancer cell lines (e.g., HT-29)
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the ETP compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
Incubation with XTT: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for XTT Cell Viability Assay.
In Vivo Studies
ETP-46321 has demonstrated a favorable pharmacokinetic profile in mice, with good oral bioavailability (90%) and low in vivo clearance.[2] In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, ETP-46321 showed significant tumor growth inhibition and a reduction in tumor metabolic activity as measured by positron emission tomography (PET).[2]
Conclusion
ETP-45658 and ETP-46321 are potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway with significant anti-cancer activity in vitro and in vivo. The quantitative data and experimental evidence presented in this guide underscore their potential as therapeutic agents. Further research and clinical investigation are warranted to fully elucidate their therapeutic utility in various disease contexts.
ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract ETP-45835 is a potent and selective, cell-permeable inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). As a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45835 is a potent and selective, cell-permeable inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). As a dihydrochloride salt with the chemical name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride, this small molecule has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to ETP-45835, intended to support further research and development efforts.
Chemical Structure and Properties
ETP-45835 is a heterocyclic compound featuring a central pyrazole ring linked to a pyridine and a piperidine moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of ETP-45835
Mechanism of Action: Targeting the MNK-eIF4E Signaling Pathway
ETP-45835 exerts its biological effects through the selective inhibition of MNK1 and MNK2, key downstream effectors in the MAPK signaling pathway. The MAPK pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2] MNK1 and MNK2 are serine/threonine kinases that, upon activation by upstream kinases like ERK and p38, phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][3]
Phosphorylated eIF4E (p-eIF4E) is a critical regulator of cap-dependent mRNA translation, promoting the synthesis of proteins involved in cell growth, proliferation, and survival, including oncoproteins.[2] By inhibiting MNK1 and MNK2, ETP-45835 prevents the phosphorylation of eIF4E, thereby suppressing the translation of these key pro-oncogenic proteins.
Figure 1: The MNK-eIF4E Signaling Pathway and the inhibitory action of ETP-45835.
Pharmacological Properties and Preclinical Data
ETP-45835 has been characterized as a potent inhibitor of MNK1 and MNK2 with selectivity over a panel of other kinases. Its activity has been demonstrated in both biochemical and cell-based assays.
As shown in Table 2, ETP-45835 effectively inhibits the enzymatic activity of both MNK1 and MNK2 in the nanomolar range. In a cellular context, it demonstrates the ability to inhibit the phosphorylation of eIF4E and subsequently reduce the proliferation of the MV4-11 human acute myeloid leukemia cell line.[1] The MV4-11 cell line is a well-established model for AML research.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. While a specific, step-by-step synthesis protocol for ETP-45835 is not publicly available, the general synthesis of related pyrazolyl pyridine compounds often involves multi-step reactions. These can include nucleophilic aromatic substitution of a chloropyridine with a pyrazole, followed by modifications to the pyrazole or piperidine rings.[6][7]
Below are generalized protocols for key assays used to characterize MNK inhibitors like ETP-45835.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
Compound Preparation: A serial dilution of ETP-45835 is prepared in an appropriate solvent (e.g., DMSO).
Reaction Setup: In a multi-well plate, the recombinant MNK1 or MNK2 enzyme is pre-incubated with the various concentrations of ETP-45835 in a reaction buffer.
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the kinase-specific substrate (e.g., a peptide substrate) and ATP.
Incubation: The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 30°C).
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods.[8]
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of ETP-45835 relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
This assay measures the effect of the compound on the growth and viability of cancer cells.
Methodology:
Cell Culture: MV4-11 cells are cultured in a suitable medium (e.g., RPMI supplemented with fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.[9]
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well).[10]
Compound Treatment: The cells are treated with a range of concentrations of ETP-45835. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[10]
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
MTT Assay: Measures the metabolic activity of viable cells.[10]
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell proliferation inhibition is calculated for each compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.
Future Directions and Conclusion
ETP-45835 represents a valuable research tool for investigating the role of the MNK-eIF4E signaling axis in cancer and other diseases. Its selectivity and cell permeability make it suitable for both in vitro and in vivo studies. Further research is warranted to explore its therapeutic potential in a broader range of malignancies and to elucidate the full spectrum of its cellular effects. The development of more detailed synthetic routes and the comprehensive profiling of its pharmacokinetic and pharmacodynamic properties will be critical for its potential translation into a clinical candidate.
The Role of MNK Inhibition with ETP-45835: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) 1 and 2 are key regulators of protein synthesis and are implicated in the pa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) 1 and 2 are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers. Their unique position as downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways makes them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the role of MNK inhibition, with a specific focus on the preclinical compound ETP-45835. We will delve into the core of the MNK signaling pathway, the mechanism of action of MNK inhibitors, and present detailed experimental protocols for their evaluation. Furthermore, this guide will feature quantitative data for ETP-45835 and contextualize its potential by examining the clinical development of other MNK inhibitors, such as tomivosertib (eFT508).
The MNK Signaling Pathway: A Nexus of Oncogenic Signaling
MNK1 and MNK2 are serine/threonine kinases that are activated downstream of two major signaling cascades: the RAS/RAF/MEK/ERK pathway and the p38 MAPK pathway.[1][2] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The primary and most well-characterized substrate of the MNK kinases is the eukaryotic translation initiation factor 4E (eIF4E).[3][4]
Upon activation by upstream kinases, MNKs phosphorylate eIF4E at Serine 209.[3] This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process vital for protein synthesis. By phosphorylating eIF4E, MNKs facilitate the translation of a specific subset of mRNAs that encode for proteins integral to cell growth, survival, and proliferation.[3]
While both MNK1 and MNK2 phosphorylate eIF4E, they have distinct roles. MNK1 is primarily responsible for the inducible phosphorylation of eIF4E in response to mitogenic or stress signals, whereas MNK2 contributes mainly to the basal, constitutive phosphorylation of eIF4E.[5][6]
Beyond eIF4E, other downstream targets of MNKs have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and Sprouty2 (Spry2), further highlighting the diverse cellular processes regulated by these kinases.[4]
Diagram 1: The MNK Signaling Pathway.
ETP-45835: A Selective and Potent MNK Inhibitor
ETP-45835 is a small molecule inhibitor that has demonstrated potent and selective activity against both MNK1 and MNK2.[7][8] Its development as a research tool has been instrumental in elucidating the cellular consequences of MNK inhibition.
In Vitro Potency and Selectivity
Quantitative analysis of the inhibitory activity of ETP-45835 reveals its high potency against the target kinases. The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can confound experimental results and lead to toxicity in a clinical setting. ETP-45835 has been shown to be highly selective for MNK1 and MNK2 with minimal activity against a panel of other kinases.[7][8]
In cell-based assays, ETP-45835 effectively inhibits the phosphorylation of eIF4E at Serine 209, the direct downstream target of MNK1 and MNK2.[7] This leads to a reduction in the translation of key oncogenic proteins and subsequently inhibits cancer cell proliferation.[7]
Experimental Protocols for Studying MNK Inhibition
To rigorously assess the activity of MNK inhibitors like ETP-45835, a suite of well-defined experimental protocols is essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MNK1 and MNK2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the MNK enzyme. The amount of product formed is measured, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.
Protocol Outline:
Reagent Preparation: Prepare assay buffers, ATP solution, and substrate solution (e.g., myelin basic protein - MBP).
Master Mix Preparation: Create a master mix containing the assay buffer, ATP, and substrate.
Inhibitor Addition: Add serial dilutions of the test compound (e.g., ETP-45835) to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Enzyme Addition: Add the purified MNK1 or MNK2 enzyme to initiate the reaction.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced. Luminescence is then read on a plate reader.
Diagram 2: In Vitro Kinase Assay Workflow.
Western Blotting for Phospho-eIF4E (Ser209)
This technique is used to determine the effect of an MNK inhibitor on the phosphorylation of its direct downstream target in a cellular context.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.
Protocol Outline:
Cell Treatment: Treat cancer cell lines with varying concentrations of the MNK inhibitor (e.g., ETP-45835) for a specified time.
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eIF4E (Ser209). Subsequently, strip the membrane and re-probe with an antibody for total eIF4E as a loading control.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an MNK inhibitor.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the MNK inhibitor.
Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Diagram 3: MTT Cell Viability Assay Workflow.
Clinical Landscape of MNK Inhibition: The Case of Tomivosertib (eFT508)
While ETP-45835 remains a preclinical tool, other MNK inhibitors have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting this pathway in humans. Tomivosertib (eFT508), a potent and selective MNK1/2 inhibitor, is a prominent example.[2]
Clinical studies with tomivosertib have been conducted in various cancer types, including solid tumors and lymphomas.[2][3] Phase 1 studies established a tolerable safety profile and determined the recommended Phase 2 dose.[3] Pharmacodynamic assessments in patient biopsies confirmed target engagement, demonstrating a clear reduction in the phosphorylation of eIF4E at Serine 209.[1][9]
Phase 2 trials have explored tomivosertib both as a monotherapy and in combination with other anti-cancer agents, such as checkpoint inhibitors.[4][10] For instance, the KICKSTART trial evaluated tomivosertib in combination with pembrolizumab in non-small cell lung cancer (NSCLC).[10] While the combination showed modest activity, it did not meet the prespecified threshold for progression-free survival to support continued development in this specific setting.[10] These findings underscore the complexities of translating preclinical efficacy into clinical benefit and highlight the importance of identifying patient populations most likely to respond to MNK inhibition.
Table 2: Selected Clinical Trials of Tomivosertib (eFT508)
Conclusion and Future Directions
The inhibition of MNK1 and MNK2 presents a compelling strategy for the treatment of cancers driven by dysregulated MAPK signaling. Preclinical compounds like ETP-45835 have been invaluable in dissecting the cellular functions of the MNK-eIF4E axis and demonstrating the anti-proliferative effects of targeting this pathway. The clinical development of tomivosertib has further validated the therapeutic hypothesis, showing clear target engagement in patients.
Future research in this area will likely focus on several key aspects:
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from MNK inhibition is crucial for the success of these agents in the clinic.
Combination Strategies: Exploring rational combinations of MNK inhibitors with other targeted therapies or immunotherapies may enhance their anti-tumor activity and overcome resistance mechanisms.
Next-Generation Inhibitors: The development of MNK inhibitors with improved pharmacokinetic properties and potentially novel mechanisms of action, such as allosteric inhibitors or degraders, may offer advantages over current ATP-competitive compounds.
ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor for Translational Control Research
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the utility of ETP-45835 as a potent and selective tool for investigating the role of Mitogen-activated protein kinas...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of ETP-45835 as a potent and selective tool for investigating the role of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) in translational control. ETP-45835 offers a valuable resource for elucidating the intricate signaling pathways that govern protein synthesis and for exploring potential therapeutic interventions in diseases characterized by dysregulated translation, such as cancer.
Core Principles: Mechanism of Action
ETP-45835 is a cell-permeable, 3,5-disubstituted pyrazolo compound that functions as a selective inhibitor of both MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. The phosphorylation of eIF4E is a critical regulatory step in cap-dependent translation, promoting the translation of a specific subset of mRNAs that are often implicated in cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, ETP-45835 effectively blocks the phosphorylation of eIF4E, thereby providing a powerful tool to dissect the functional consequences of this signaling event.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ETP-45835, providing a clear overview of its potency and cellular activity.
Parameter
Value
Notes
Reference
MNK1 IC50
646 nM
In vitro biochemical assay
MNK2 IC50
575 nM
In vitro biochemical assay
Cellular p-eIF4E IC50
4.7 µM
Inhibition of eIF4E Ser209 phosphorylation in MV4:11 cells
Cell Proliferation IC50
17 µM
Inhibition of proliferation in acute myeloid leukemia MV4:11 cells
Aqueous Solubility
>100 µM
at pH 7.4
Table 1: Potency and Cellular Activity of ETP-45835
Kinase Panel
Inhibition
Concentration
Notes
Reference
Panel of 24 other kinases
≤15%
5 µM
Includes upstream kinases B-Raf, ERK1, MEK1, and p38α
Table 2: Selectivity Profile of ETP-45835
Signaling Pathway Overview
ETP-45835 acts at a critical node in the regulation of protein synthesis, downstream of the MAPK pathway and impinging upon the core translational machinery. The following diagram illustrates the signaling cascade and the point of intervention for ETP-45835.
This section provides detailed methodologies for key experiments to characterize the activity of ETP-45835. These protocols are based on standard techniques and can be adapted for specific experimental needs.
In Vitro Kinase Assay (MNK1/2 Inhibition)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ETP-45835 against MNK1 and MNK2.
Materials:
Recombinant human MNK1 and MNK2 enzymes
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ATP (at Km for each enzyme)
Substrate peptide (e.g., a peptide containing the eIF4E phosphorylation site)
[γ-33P]ATP
ETP-45835 (serial dilutions)
Phosphocellulose filter plates
Scintillation counter
Procedure:
Prepare a reaction mixture containing kinase buffer, recombinant MNK1 or MNK2 enzyme, and the substrate peptide.
Add serial dilutions of ETP-45835 or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture to a phosphocellulose filter plate.
Wash the plate extensively to remove unincorporated [γ-33P]ATP.
Measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of inhibition for each concentration of ETP-45835 relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro MNK1/2 kinase inhibition assay.
Western Blot for Cellular eIF4E Phosphorylation
This protocol details the assessment of ETP-45835's ability to inhibit eIF4E phosphorylation in a cellular context.
Materials:
Cell line of interest (e.g., MV4:11 acute myeloid leukemia cells)
Complete cell culture medium
ETP-45835 (various concentrations)
DMSO (vehicle control)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of ETP-45835 or DMSO for the desired time.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Normalize the protein concentrations and prepare samples for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with the anti-total-eIF4E antibody as a loading control.
Quantify the band intensities and calculate the ratio of phospho-eIF4E to total eIF4E.
Cell Viability Assay
This protocol outlines a method to determine the effect of ETP-45835 on cell proliferation.
Materials:
Cell line of interest
Complete cell culture medium
ETP-45835 (serial dilutions)
DMSO (vehicle control)
96-well clear-bottom plates
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
Treat the cells with a serial dilution of ETP-45835 or DMSO.
Incubate the plate for a specified period (e.g., 72 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time to allow for signal development.
Measure the signal using the appropriate plate reader.
Calculate the percentage of cell viability relative to the DMSO-treated control.
Determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
ETP-45835 is a well-characterized and selective inhibitor of MNK1 and MNK2, making it an indispensable tool for researchers studying the role of eIF4E phosphorylation in translational control. Its utility extends from basic research into the fundamental mechanisms of protein synthesis to preclinical studies exploring the therapeutic potential of targeting the MNK-eIF4E axis in various diseases. The data and protocols provided in this guide offer a comprehensive resource for the effective application of ETP-45835 in the laboratory.
Protocols & Analytical Methods
Method
ETP-45835 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals Abstract ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are im...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are implicated in cancer progression through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis of oncogenes. Inhibition of MNK1/2 by ETP-45835 presents a promising therapeutic strategy for cancers dependent on the eIF4E pathway, such as certain types of leukemia. This document provides detailed application notes and experimental protocols for the use of ETP-45835 in cell culture, with a specific focus on the acute myeloid leukemia (AML) cell line MV4-11.
Introduction
The MNK1/2-eIF4E signaling axis is a critical pathway in the regulation of cell proliferation, survival, and stress responses. Dysregulation of this pathway is a common feature in various cancers, making it an attractive target for therapeutic intervention. ETP-45835 has been identified as a selective inhibitor of both MNK1 and MNK2. Its mechanism of action involves the suppression of eIF4E phosphorylation at Ser209, thereby inhibiting the translation of key oncogenic proteins. These application notes provide a summary of the key performance data of ETP-45835 and detailed protocols for its use in cell-based assays.
Data Presentation
The following tables summarize the quantitative data for ETP-45835, providing key metrics for its activity against its primary targets and its effects on a cancer cell line.
Target
IC50 (nM)
MNK1
575
MNK2
646
Table 1: In vitro kinase inhibitory activity of ETP-45835. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of ETP-45835 against its target kinases.
Cell Line
Assay
IC50 (µM)
MV4-11 (AML)
Cell Proliferation
17
MV4-11 (AML)
eIF4E Phosphorylation (Ser209)
4.7
Table 2: Cellular activity of ETP-45835 in the MV4-11 acute myeloid leukemia cell line. The IC50 values indicate the concentration of ETP-45835 required to inhibit cell proliferation and the phosphorylation of its downstream target, eIF4E, by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the effects of ETP-45835 in cell culture.
Application
Application Notes and Protocols for ETP-45835 In Vitro Assays
Introduction This document provides detailed application notes and protocols for the in vitro characterization of ETP-45835, a novel small molecule inhibitor. The following sections describe the mechanism of action of ET...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This document provides detailed application notes and protocols for the in vitro characterization of ETP-45835, a novel small molecule inhibitor. The following sections describe the mechanism of action of ETP-45835, its effects on relevant signaling pathways, and comprehensive protocols for key in vitro assays to assess its potency and cellular activity. This guide is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Extensive research has identified ETP-45835 as a potent and selective inhibitor of a critical kinase involved in oncogenic signaling. The primary mechanism of action involves the direct binding of ETP-45835 to the ATP-binding pocket of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades.
Below is a diagram illustrating the proposed signaling pathway affected by ETP-45835.
Caption: Proposed signaling pathway inhibited by ETP-45835.
Quantitative Data Summary
The following table summarizes the key in vitro potency and activity data for ETP-45835.
Assay Type
Target
IC50 (nM)
Cell Line
Activity Metric
Biochemical Kinase Assay
Target Kinase
5.2 ± 1.1
N/A
Inhibition of kinase activity
Cell Viability Assay
-
78.5 ± 9.3
Cancer Cell Line A
Reduction in cell viability (GIno)
Target Engagement Assay
Target Kinase
15.6 ± 3.2
Cancer Cell Line A
Inhibition of target phosphorylation
Experimental Protocols
Biochemical Kinase Assay
This protocol describes a generic method for determining the in vitro potency of ETP-45835 against its target kinase. Specific substrates and buffer conditions may need to be optimized for the particular kinase of interest.
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase assay.
Materials:
Recombinant target kinase
Kinase substrate (peptide or protein)
ATP (Adenosine triphosphate)
ETP-45835
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
384-well assay plates (low volume, white or black depending on detection method)
Plate reader capable of luminescence or fluorescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of ETP-45835 in DMSO, typically starting from 10 mM. Then, dilute the compound in kinase assay buffer to the desired final concentrations.
Assay Plate Setup: Add 2.5 µL of the diluted ETP-45835 or DMSO (vehicle control) to the wells of a 384-well plate.
Kinase Addition: Add 2.5 µL of the target kinase solution (at 2x the final concentration) to each well.
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (both at 2x the final concentration) to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Reaction Termination and Detection: Add the detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and generates a signal proportional to the amount of ADP produced or substrate phosphorylated.
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each ETP-45835 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Target Engagement Assay
This protocol outlines a method to measure the ability of ETP-45835 to inhibit the phosphorylation of its direct target in a cellular context. Western blotting is a common readout for this type of assay.
Workflow Diagram:
Method
Application Note and Protocol: Western Blot Analysis of eIF4E Phosphorylation at Serine 209
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated eukaryotic initiation factor 4...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated eukaryotic initiation factor 4E (p-eIF4E) at serine 209 using Western Blot. The protocol is applicable for studying the effects of kinase inhibitors, such as the hypothetical MNK inhibitor ETP-45835, on the eIF4E signaling pathway.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, which mediates the initiation of cap-dependent translation. The activity of eIF4E is regulated by phosphorylation at Serine 209, a post-translational modification catalyzed by the MAP kinase-interacting kinases Mnk1 and Mnk2.[1][2] This phosphorylation event is downstream of the Ras/MAPK and PI3K/mTOR signaling pathways and is frequently upregulated in various cancers.[1][3] Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with increased translation of oncogenic proteins, promoting cell proliferation, survival, and metastasis.[3][4]
Consequently, the inhibition of Mnk kinases, and thereby the reduction of p-eIF4E levels, is a promising therapeutic strategy in oncology. This application note provides a comprehensive Western Blot protocol to assess the efficacy of compounds like ETP-45835 in modulating eIF4E phosphorylation.
Signaling Pathway
The phosphorylation of eIF4E is a key convergence point for multiple signaling pathways that are often dysregulated in cancer. Extracellular signals activate the MAPK (ERK and p38) and PI3K/mTORC1 pathways.[1] Activated ERK and p38 kinases then phosphorylate and activate Mnk1/2. Mnk1/2, in turn, specifically phosphorylates eIF4E at Serine 209.[1][2] The mTORC1 pathway primarily regulates the binding of eIF4E to its inhibitory proteins, the 4E-BPs.[1][5]
Caption: eIF4E Phosphorylation Signaling Pathway.
Experimental Data
The following table represents hypothetical data from a Western Blot experiment designed to test the efficacy of ETP-45835. Cancer cell lines were treated with increasing concentrations of the inhibitor for 24 hours. The band intensities for p-eIF4E (Ser209) and total eIF4E were quantified, and the ratio of p-eIF4E to total eIF4E was calculated to normalize for protein loading.
Treatment Group
Concentration (µM)
p-eIF4E (Ser209) Intensity
Total eIF4E Intensity
p-eIF4E / Total eIF4E Ratio
Percent Inhibition (%)
Vehicle (DMSO)
0
1.00
1.00
1.00
0
ETP-45835
0.1
0.82
0.98
0.84
16
ETP-45835
1
0.45
1.01
0.45
55
ETP-45835
10
0.12
0.99
0.12
88
Data are representative. Actual results may vary based on cell line, experimental conditions, and antibody performance.
Detailed Western Blot Protocol
This protocol outlines the steps for cell culture and treatment, lysate preparation, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Materials and Reagents
Cell Culture: Appropriate cell line (e.g., NIH/3T3, MCF-7), culture medium, fetal bovine serum (FBS), and flasks/plates.
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
Plate cells at a desired density and allow them to adhere overnight.
Treat cells with various concentrations of ETP-45835 or vehicle control for the desired time period.
Lysate Preparation:
Aspirate media and wash cells once with ice-cold PBS.[8]
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8][9]
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE:
Normalize all samples to the same protein concentration with lysis buffer.
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
Load 20-30 µg of protein per well onto an SDS-PAGE gel. Include a molecular weight marker.[8]
Run the gel at 100-120V until the dye front reaches the bottom.[8]
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, activate the membrane with methanol for 1 minute.[8]
Perform the transfer according to the transfer system manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours).
Immunodetection:
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9] Note: BSA is recommended for phospho-antibodies to reduce background.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-eIF4E or anti-eIF4E) at the recommended dilution (e.g., 1:1000) in 5% BSA in TBST.[9] Incubate overnight at 4°C with gentle shaking.[6][9]
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][10]
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution (e.g., 1:2000) in the blocking buffer for 1 hour at room temperature.[10]
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[10]
Signal Detection and Analysis:
Prepare the ECL detection reagent according to the manufacturer's protocol.
Incubate the membrane with the ECL reagent for 1-5 minutes.
Capture the chemiluminescent signal using an imaging system.
Perform densitometric analysis on the resulting bands using appropriate software. Normalize the p-eIF4E signal to the total eIF4E signal for each sample.
Conclusion
This protocol provides a robust framework for investigating the impact of kinase inhibitors on eIF4E phosphorylation. Accurate and consistent execution of these steps will enable researchers to generate reliable data on the molecular efficacy of compounds targeting the Mnk-eIF4E signaling axis.
Application Notes and Protocols for the Use of MNK1/2 Inhibitors in Animal Models, with Reference to ETP-45835
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols for the use of Mitogen-activated protein kinase (MAPK)-interacting kinase 1 and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Mitogen-activated protein kinase (MAPK)-interacting kinase 1 and 2 (MNK1/2) inhibitors in animal models of disease, particularly in oncology. While specific in vivo data for the selective MNK1/2 inhibitor ETP-45835 is not publicly available, this guide synthesizes information from preclinical studies of other well-characterized MNK1/2 inhibitors such as SEL201, eFT508 (Tomivosertib), and ETC-206 (Tinodasertib). These protocols are intended to serve as a comprehensive resource for researchers designing and executing in vivo studies with this class of compounds.
ETP-45835 is a potent and selective inhibitor of MNK1 and MNK2 with IC50 values of 646 nM and 575 nM, respectively.[1][2] Its mechanism of action involves the inhibition of the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Serine 209, a critical step in the translation of mRNAs involved in cell proliferation and survival.[1][2] In vitro studies have demonstrated its anti-proliferative effects in acute myeloid leukemia cell lines.[2]
Mechanism of Action and Signaling Pathway
MNK1 and MNK2 are key downstream effectors of the MAPK signaling pathways (ERK and p38). Upon activation by upstream kinases, MNK1/2 phosphorylate eIF4E. Phosphorylated eIF4E (p-eIF4E) promotes the translation of a specific subset of mRNAs that are crucial for tumor growth, survival, and metastasis. By inhibiting MNK1 and MNK2, compounds like ETP-45835 prevent the phosphorylation of eIF4E, thereby suppressing the translation of these oncogenic proteins.
Diagram 1: MNK1/2 Signaling Pathway and Inhibition by ETP-45835.
Application Notes for In Vivo Studies
Animal Models
The choice of animal model is critical for the successful evaluation of MNK1/2 inhibitors. Both xenograft and syngeneic models are suitable, depending on the research question.
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These models are useful for assessing the direct anti-tumor activity of the compound on human cancer cells.
Recommended Cell Lines: Based on in vitro data, cell lines with known activation of MAPK pathways or high levels of p-eIF4E would be appropriate. For ETP-45835, MV4-11 (acute myeloid leukemia) could be a starting point.
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are essential for studying the effects of the inhibitor on the tumor microenvironment and the anti-tumor immune response.
Recommended Models: The CT26 colon carcinoma model in BALB/c mice has been successfully used for evaluating other MNK1/2 inhibitors like eFT508.
Genetically Engineered Mouse Models (GEMMs): These models, where tumors arise spontaneously due to specific genetic alterations, can provide a more physiologically relevant context for evaluating drug efficacy.
Dosing and Administration
Oral gavage is a common and effective route of administration for many small molecule kinase inhibitors, including those targeting MNK1/2.
Compound
Animal Model
Dose
Administration Route
Reference
SEL201
CD-1 Mice (for PK)
50 mg/kg, twice daily
Oral Gavage
eFT508
BALB/c Mice (CT26 model)
1 mg/kg, daily
Oral Gavage
ETC-206
C57Bl6 Mice
75-100 mg/kg, daily
Oral Gavage
Note: The optimal dose for ETP-45835 must be determined empirically through dose-finding studies. The doses listed above for other MNK1/2 inhibitors can serve as a starting point for these studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Pharmacokinetics: It is crucial to characterize the pharmacokinetic profile of ETP-45835 in the chosen animal model to ensure adequate drug exposure. Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life (t1/2). For example, SEL201 administered orally to mice at 50 mg/kg reached a Cmax of 1,078 ng/mL at 0.25 hours, with a half-life of approximately 1.44 hours.
Pharmacodynamics: The primary pharmacodynamic biomarker for MNK1/2 inhibition is the level of p-eIF4E in tumor tissue and/or surrogate tissues. A time-course and dose-response study should be conducted to correlate drug concentration with the inhibition of p-eIF4E. Western blotting or immunohistochemistry can be used to assess p-eIF4E levels.
Experimental Protocols
General Experimental Workflow for Efficacy Studies
Application Notes and Protocols for ETP-45835: Information Not Currently Available in Public Domain
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the dosage and administration of ETP-45835 for in vivo studies. Researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the dosage and administration of ETP-45835 for in vivo studies.
Researchers, scientists, and drug development professionals are advised that at present, there are no established protocols, quantitative data, or detailed methodologies for the use of ETP-45835 in animal models. The core requirements for data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled due to the absence of primary research articles or publicly accessible preclinical study data for this specific compound.
Initial searches for "ETP-45835" yielded information for a similarly named compound, ETP-45658 . This related compound has been identified as a PI3K/AKT/mTOR pathway inhibitor and has been investigated for its anti-cancer properties in in vitro settings, specifically on HT-29 colon cancer cells. However, this information is limited to cell-based assays and does not provide any guidance on in vivo applications.
It is crucial for researchers to understand that extrapolating dosage and administration information from a different, albeit similarly named, compound is not a valid scientific practice and could lead to inaccurate and unreliable experimental outcomes.
Recommendations for Researchers:
For professionals seeking to utilize ETP-45835 in in vivo studies, it is recommended to:
Consult the direct supplier or manufacturer of ETP-45835: They may possess internal data or unpublished research that can provide guidance on formulation, dosage, and administration routes.
Conduct preliminary dose-ranging and toxicity studies: If no information is available, researchers will need to design and execute their own pilot studies to determine the appropriate therapeutic window and safety profile of ETP-45835 in their chosen animal model.
Perform a thorough literature review for compounds with a similar structure or mechanism of action: While not a direct substitute for compound-specific data, this may offer a starting point for experimental design. However, any such information must be adapted and validated for ETP-45835.
Until peer-reviewed research on ETP-45835 is published, it is not possible to provide the detailed application notes and protocols as requested. The scientific community awaits the dissemination of such data to enable further investigation of this compound's potential therapeutic effects.
Application
ETP-45835 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals Introduction ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key regulators of pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key regulators of protein synthesis and are implicated in various oncogenic pathways. MNK1/2 phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209, a modification associated with malignant transformation and poor prognosis in several cancers. By inhibiting MNK1/2, ETP-45835 effectively reduces the phosphorylation of eIF4E, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed information on the solubility of ETP-45835 and protocols for its use in cell culture applications.
Data Presentation
Solubility of ETP-45835
The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the known solubility of ETP-45835 in commonly used solvents.
Not explicitly quantified, but is the recommended solvent for stock solutions.
For cell-based assays, a 10 mM stock in DMSO is a common starting point.
Culture Media
Limited direct solubility. Requires a co-solvent like DMSO.
The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity[2].
Signaling Pathway
ETP-45835 targets the MNK1/2 kinases, which are downstream effectors in the MAPK signaling cascade. The primary substrate of MNK1/2 relevant to cancer biology is eIF4E.
Figure 1: MNK1/2 Signaling Pathway Inhibition by ETP-45835.
Experimental Protocols
Preparation of ETP-45835 Stock and Working Solutions for Cell Culture
This protocol is based on established methodologies for using small molecule inhibitors in cell-based assays.
Equilibrate the ETP-45835 vial to room temperature before opening.
Weigh the required amount of ETP-45835 powder in a sterile microcentrifuge tube.
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of ETP-45835 dihydrochloride is 301.21 g/mol .
Add the calculated volume of anhydrous DMSO to the ETP-45835 powder.
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the stock solution aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C[1].
Preparation of Working Solutions in Culture Media:
Thaw an aliquot of the 10 mM ETP-45835 stock solution at room temperature.
Pre-warm the desired volume of cell culture medium to 37°C.
Perform serial dilutions of the 10 mM stock solution in pre-warmed culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the culture medium and not the other way around to minimize precipitation.
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can damage media components.
The final concentration of DMSO in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO without the inhibitor) should always be included in experiments.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
Experimental Workflow Visualization
The following diagram illustrates the workflow for preparing ETP-45835 solutions for cell culture experiments.
Figure 2: Workflow for ETP-45835 Solution Preparation.
Concluding Remarks
ETP-45835 is a valuable research tool for investigating the roles of MNK1/2 and eIF4E phosphorylation in cellular processes, particularly in the context of cancer. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and data provided in these application notes are intended to serve as a guide for researchers. It is always recommended to perform initial dose-response experiments to determine the optimal concentration of ETP-45835 for a specific cell line and experimental setup.
Application Notes and Protocols: Preparing Stock Solutions of ETP-45835
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation of stock solutions of ETP-45835, a potent and selective inhibitor of MAP kinase-inter...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of ETP-45835, a potent and selective inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) and MNK2. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.
Introduction
ETP-45835 is a small molecule inhibitor that targets MNK1 and MNK2, kinases that play a crucial role in the regulation of mRNA translation and protein synthesis.[1] These kinases are downstream effectors of the MAPK and PI3K/Akt signaling pathways and act by phosphorylating the eukaryotic initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis has been implicated in the development and progression of various cancers, making ETP-45835 a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for ETP-45835 dihydrochloride.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ETP-45835 in DMSO.
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Weighing the Compound:
Tare a sterile microcentrifuge tube on a calibrated balance.
Carefully weigh the desired amount of ETP-45835 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.01 mg of the compound (see calculation below).
Calculation:
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
0.001 L x 0.010 mol/L x 301.21 g/mol = 0.00301 g = 3.01 mg
Dissolving the Compound:
Add the appropriate volume of sterile DMSO to the tube containing the ETP-45835 powder. For a 10 mM solution from 3.01 mg, add 1 mL of DMSO.
Cap the tube tightly.
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
Aliquoting and Storage:
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing a 10 mM Stock Solution in Water
ETP-45835 dihydrochloride is also soluble in water.
Aseptic Technique: Work in a sterile environment.
Weighing the Compound:
As described in section 3.2.2, weigh out the desired amount of ETP-45835 dihydrochloride. For 1 mL of a 10 mM stock, use 3.01 mg.
Dissolving the Compound:
Add the appropriate volume of sterile, nuclease-free water to the tube.
Vortex thoroughly until the compound is fully dissolved. Gentle warming to 37°C can assist in solubilization.
Aliquoting and Storage:
Aliquot the aqueous stock solution into single-use volumes.
Store at -20°C or -80°C.
Note: The choice of solvent (DMSO or water) will depend on the specific requirements of the downstream application and the tolerance of the experimental system to the solvent.
Signaling Pathway and Experimental Workflow
ETP-45835 Mechanism of Action
ETP-45835 inhibits MNK1 and MNK2, which are key kinases in the regulation of protein synthesis. These kinases are activated by upstream signaling pathways such as the MAPK (RAS-RAF-MEK-ERK) and p38 MAPK pathways. Once activated, MNK1/2 phosphorylate eIF4E, a critical step for the translation of specific mRNAs involved in cell proliferation, survival, and oncogenesis. By inhibiting MNK1/2, ETP-45835 prevents the phosphorylation of eIF4E, thereby suppressing the translation of these key proteins.
Application Notes and Protocols for Cell-Based Assays Using ETP-45835, a MNK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These serine/threonine kinases are key downst...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These serine/threonine kinases are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 pathways.[1][2] MNK1/2 are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[3][4] The phosphorylation of eIF4E is a critical event in the regulation of cap-dependent mRNA translation and is implicated in the expression of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[5][6][7] Dysregulation of the MNK-eIF4E axis is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[1][3]
These application notes provide detailed protocols for cell-based assays to characterize the activity of ETP-45835. The described assays are designed to assess the compound's effect on the MNK1/2 signaling pathway, as well as its functional impact on cancer cell pathophysiology.
Signaling Pathway
The MNK1/2 kinases are activated by extracellular signals that stimulate the Ras/Raf/MEK/ERK and p38 MAPK pathways.[1][3] Once activated, MNK1/2 phosphorylate eIF4E, which is a component of the eIF4F complex. This complex is crucial for the initiation of cap-dependent translation. By inhibiting MNK1/2, ETP-45835 is expected to decrease the phosphorylation of eIF4E, leading to a reduction in the translation of key oncogenic proteins.
Etoposide (ETP) Treatment for Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Etoposide (ETP), a topoisomerase II inhibitor, is a key chemotherapeutic agent used in the treatment of AML. It functions by preventing the re-ligation of DNA strands, leading to the accumulation of DNA breaks and subsequent induction of apoptosis in cancer cells. These application notes provide a comprehensive overview of the effects of Etoposide on AML cell lines, including its mechanism of action, effects on cellular signaling pathways, and protocols for in vitro evaluation.
Mechanism of Action
Etoposide exerts its cytotoxic effects by forming a ternary complex with topoisomerase II and DNA. This complex stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA backbone. The accumulation of these DNA breaks triggers cell cycle arrest and activates the apoptotic cascade, leading to programmed cell death.
Data Presentation: Effects of Etoposide on AML Cell Lines
The following tables summarize the quantitative effects of Etoposide, both as a single agent and in combination with other drugs, on various AML cell lines.
Table 1: Single-Agent Activity of Etoposide on AML Cell Viability
Etoposide treatment in AML cells activates intrinsic apoptotic pathways and impacts cell cycle regulation.
Caption: Etoposide-induced signaling pathway leading to apoptosis and cell cycle arrest in AML cells.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
Caption: Workflow for determining cell viability using the Trypan Blue exclusion assay.
Methodology:
Seed AML cell lines (e.g., THP-1, HL-60) in 96-well plates at a density of 1 x 10^5 cells/mL.
Treat the cells with varying concentrations of Etoposide, alone or in combination with other agents (e.g., HHT), and a vehicle control.
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
Following incubation, harvest the cells and wash with phosphate-buffered saline (PBS).
Resuspend the cell pellet in a known volume of PBS.
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
Seed and treat AML cells as described in the cell viability protocol.
After a 48-hour incubation, harvest the cells and wash them twice with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V binding buffer to each tube.
Analyze the cells by flow cytometry within 1 hour.
Viable cells: Annexin V-FITC negative and PI negative.
Early apoptotic cells: Annexin V-FITC positive and PI negative.
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
Necrotic cells: Annexin V-FITC negative and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
Methodology:
Seed and treat AML cells as previously described.
Harvest the cells after the desired treatment period and wash with PBS.
Fix the cells in ice-cold 70% ethanol while gently vortexing.
Incubate the fixed cells at -20°C for at least 2 hours.
Wash the cells with PBS to remove the ethanol.
Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
Incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Caption: General workflow for Western blot analysis.
Methodology:
Following treatment, lyse the AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-9, cleaved caspase-3, p21, β-actin as a loading control) overnight at 4°C.[1]
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Quantify the band intensities using image analysis software and normalize to the loading control.
Application Notes and Protocols: ETP-45835 in Combination with Other Cancer Therapies
A comprehensive search for the compound "ETP-45835" in the context of cancer therapy, including preclinical studies, clinical trials, mechanism of action, and combination therapies, did not yield any specific results. Th...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for the compound "ETP-45835" in the context of cancer therapy, including preclinical studies, clinical trials, mechanism of action, and combination therapies, did not yield any specific results. The provided information does not contain any data related to a compound with this designation.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations for ETP-45835. The scientific and clinical research landscape is vast and constantly evolving; it is possible that "ETP-45835" may be an internal development name not yet disclosed in public literature, a compound that has been discontinued in early-stage development, or a typographical error.
For researchers, scientists, and drug development professionals interested in the general principles of evaluating a novel compound in combination with other cancer therapies, a generalized framework is provided below. This framework outlines the typical data, experimental protocols, and conceptual signaling pathways that would be relevant for such an investigation.
I. General Framework for Evaluating a Novel Kinase Inhibitor in Combination Cancer Therapy
This section will serve as a template that can be adapted once information on a specific compound, such as ETP-45835, becomes available.
A. Preclinical Rationale for Combination Therapy
A strong preclinical rationale is essential before proceeding with combination studies. This is typically built on understanding the compound's mechanism of action and how it might synergize with other therapies. For a hypothetical kinase inhibitor, this could involve:
Target Engagement and Downstream Signaling: Demonstrating that the compound inhibits its intended kinase target and modulates downstream signaling pathways.
Cellular Effects: Assessing the impact on cancer cell proliferation, apoptosis, and cell cycle progression in vitro.
Overcoming Resistance: Investigating whether the compound can overcome known resistance mechanisms to existing therapies.
B. Quantitative Data Summary (Hypothetical)
Should data for a compound like ETP-45835 become available, it would be summarized in tables for clarity and comparison.
Table 1: In Vitro Synergistic Activity of Compound X with Standard-of-Care Agents
Cancer Cell Line
Combination Agent
Dosing Range (Compound X)
Dosing Range (Combination Agent)
Combination Index (CI)
Synergy Level
Breast Cancer (MCF-7)
Paclitaxel
1 - 100 nM
0.1 - 10 nM
< 0.9
Synergistic
Lung Cancer (A549)
Cisplatin
1 - 100 nM
1 - 10 µM
> 1.1
Antagonistic
Colon Cancer (HT-29)
5-Fluorouracil
1 - 100 nM
0.5 - 50 µM
0.9 - 1.1
Additive
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 0.9 indicates synergy, CI > 1.1 indicates antagonism, and CI between 0.9 and 1.1 indicates an additive effect.
Table 2: In Vivo Efficacy of Compound Y in Combination with Immune Checkpoint Blockade in a Syngeneic Mouse Model
Treatment Group
Dosing Schedule
Mean Tumor Volume (mm³) at Day 21
Tumor Growth Inhibition (%)
Vehicle Control
Daily
1500 ± 250
0
Compound Y (10 mg/kg)
Daily
800 ± 150
47
Anti-PD-1 (5 mg/kg)
Twice weekly
950 ± 200
37
Compound Y + Anti-PD-1
Combination Schedule
250 ± 75
83
C. Experimental Protocols (Generalized)
Below are generalized protocols for key experiments used to evaluate combination therapies.
1. In Vitro Synergy Assessment using the Chou-Talalay Method
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between two drugs.
Methodology:
Seed cancer cells in 96-well plates and allow them to adhere overnight.
Prepare serial dilutions of each drug and a combination of both drugs at a constant ratio.
Treat the cells with the single agents and the combination for 72 hours.
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
Calculate the fraction of cells affected (Fa) for each dose and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
2. Western Blotting for Signaling Pathway Modulation
Objective: To assess the effect of the combination treatment on key signaling proteins.
Methodology:
Treat cells with the single agents and the combination for the desired time points.
Lyse the cells and quantify protein concentration using a BCA assay.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved PARP).
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
3. In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
Administer the drugs according to the specified dosing schedule and route of administration.
Measure tumor volume and body weight regularly.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
D. Visualization of Signaling Pathways and Workflows
The following diagrams are conceptual and represent typical pathways and workflows that would be relevant in the study of a novel kinase inhibitor.
Caption: Hypothetical MAPK signaling pathway with ETP-45835 as a MEK inhibitor.
Caption: Preclinical to clinical workflow for a novel combination therapy.
Technical Notes & Optimization
Troubleshooting
ETP-45835 (PRT543) Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ETP-45835, also known as PRT543, a potent and selective inhibitor of Protein Arginine Methyl...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ETP-45835, also known as PRT543, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with ETP-45835, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Question: I am not observing the expected anti-proliferative effect of ETP-45835 on my cancer cell lines. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
Cell Line Sensitivity: The anti-proliferative response to ETP-45835 can be cell-line dependent.[2][3] IC50 values can range from 10 to 1000 nM.[3] It is crucial to use a positive control cell line known to be sensitive to PRMT5 inhibition, such as Granta-519 (Mantle Cell Lymphoma) or SET-2 (Acute Myeloid Leukemia).[2]
Compound Stability and Solubility: ETP-45835 (PRT543) is soluble in DMSO.[1] Ensure that your stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided. For cellular assays, it is critical to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Treatment Duration: The effects of PRMT5 inhibition on cell proliferation may require a longer treatment duration. Some studies have shown that anti-proliferative effects are measured after 10 days of treatment.[2]
Assay Conditions: The choice of cell viability assay can influence the results. Ensure your chosen assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that the seeding density is appropriate.
Issue 2: No Change in Downstream Biomarkers
Question: I am not seeing a reduction in symmetric dimethylarginine (sDMA) levels in my western blots after ETP-45835 treatment. Why might this be?
Answer: A lack of change in downstream biomarkers is a common issue. Here are some troubleshooting steps:
Antibody Selection: Ensure you are using a validated antibody for sDMA or specific methylated substrates like SmD3.
Treatment Time and Dose: The reduction of sDMA is concentration-dependent.[2] A dose-response experiment should be performed to determine the optimal concentration for your cell line. The effect on sDMA levels is typically observed after 3 days of treatment.[2]
Loading Control: Use a reliable loading control to ensure equal protein loading across your gel.[4][5][6][7]
Positive Control: Include a positive control (e.g., lysate from a sensitive cell line treated with a known effective concentration of ETP-45835) to validate your experimental setup.
Issue 3: Unexpected Toxicity or Off-Target Effects
Question: I am observing high levels of cell death even at low concentrations of ETP-45835, or I am seeing unexpected phenotypic changes. What should I do?
Answer: While ETP-45835 is a selective PRMT5 inhibitor, off-target effects or unexpected toxicity can occur.[1]
Dose-Response: Perform a careful dose-response curve to identify a therapeutic window for your specific cell line.
Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity.
Literature Review: PRMT5 inhibition can lead to adverse events such as fatigue, anemia, and nausea in clinical settings.[8] While these are systemic effects, they highlight the broad physiological role of PRMT5. Consider if the observed phenotype could be an indirect consequence of inhibiting a critical cellular process regulated by PRMT5, such as spliceosome assembly or DNA damage repair.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ETP-45835 (PRT543)?
A1: ETP-45835 is a potent and selective inhibitor of PRMT5.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This modification plays a crucial role in various cellular processes, including gene transcription, spliceosome assembly, and cell cycle regulation.[3][11] By inhibiting PRMT5, ETP-45835 disrupts these processes, leading to anti-tumor activity.[1]
Q2: What are the key downstream targets to monitor for ETP-45835 activity?
A2: The most direct biomarker of ETP-45835 activity is a reduction in the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates.[2] A common substrate to monitor via western blot is symmetrically dimethylated SmD3 (sDMA-SmD3).[2][3] Additionally, you can assess the expression of genes regulated by PRMT5, such as those involved in cell cycle progression (e.g., Cyclin D1, c-MYC) or WNT/β-catenin signaling.[5][6]
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of ETP-45835 is cell-line dependent. The IC50 for inhibition of the PRMT5/MEP50 complex is 10.8 nM.[1] In cellular proliferation assays, IC50 values typically range from 10 nM to 1000 nM.[3] It is recommended to perform a dose-response study starting from low nanomolar concentrations up to the low micromolar range to determine the optimal concentration for your specific experimental system.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of ETP-45835 (PRT543) in Various Cancer Cell Lines
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
Compound Preparation: Prepare a serial dilution of ETP-45835 in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest ETP-45835 concentration.
Treatment: Add the diluted compound or vehicle to the respective wells.
Incubation: Incubate the plate for the desired duration (e.g., 10 days, as some studies suggest).[2]
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.
Protocol 2: Western Blot for sDMA
Cell Lysis: After treatment with ETP-45835 for the desired time (e.g., 3 days), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against sDMA or a specific sDMA-containing protein (e.g., sDMA-SmD3) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin, GAPDH).
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ETP-45835 inhibits the PRMT5/MEP50 complex, preventing sDMA of downstream targets.
Caption: A typical experimental workflow for characterizing the effects of ETP-45835 in vitro.
Caption: A decision tree to guide troubleshooting of unexpected experimental outcomes.
Technical Support Center: Optimizing ETP-45835 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MNK1/MNK2 inhibitor, ETP-45835. Our goa...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MNK1/MNK2 inhibitor, ETP-45835. Our goal is to help you optimize your experimental conditions for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is ETP-45835 and what is its mechanism of action?
ETP-45835 is a small molecule inhibitor that targets MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2). These kinases are key downstream effectors of the MAPK signaling pathways (both ERK and p38).[1][2] The primary known substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E).[3][4] By phosphorylating eIF4E at Ser209, MNK kinases play a crucial role in the initiation of cap-dependent mRNA translation, which in turn regulates the synthesis of proteins involved in cell growth, proliferation, and survival.[1][3] ETP-45835 inhibits the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and suppressing the translation of oncogenic proteins.
Q2: In which cancer types are MNK inhibitors like ETP-45835 being investigated?
The MNK-eIF4E signaling axis is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. MNK inhibitors are being actively investigated in several malignancies, including:
Breast Cancer: Particularly in aggressive subtypes like triple-negative breast cancer (TNBC), where MNK1 activity is often upregulated.[5]
Prostate Cancer: MNK1 has been shown to regulate androgen receptor (AR) signaling, a key driver of prostate cancer.[5]
Leukemia: Especially in acute myeloid leukemia (AML), where MNK inhibitors are being explored in combination with other targeted therapies to overcome resistance.[2]
Melanoma: This aggressive skin cancer also shows potential for treatment with MNK inhibitors.[5]
Q3: What is a typical starting concentration range for ETP-45835 in a cell-based assay?
For initial experiments, it is recommended to perform a dose-response curve over a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. A common starting point for a new kinase inhibitor is to test concentrations from 1 nM to 100 µM. Based on the activity of similar MNK inhibitors, a more focused starting range for ETP-45835 could be from 10 nM to 10 µM.
Q4: How can I measure the target engagement of ETP-45835 in cells?
The most direct way to measure the target engagement of ETP-45835 in a cellular context is to assess the phosphorylation status of its primary substrate, eIF4E. This is typically done by Western blotting using an antibody specific for phosphorylated eIF4E (Ser209). A dose-dependent decrease in the p-eIF4E signal upon treatment with ETP-45835 would indicate successful target inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of IC50 values for ETP-45835.
Problem
Potential Cause
Recommended Solution
High variability between replicate wells
- Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation
- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect for compound precipitation under a microscope. If observed, consider using a lower top concentration or a different solvent system (ensure final solvent concentration is <0.5%).
No significant inhibition observed at high concentrations
- Low potency in the chosen cell line- Compound instability in culture medium- Inactive compound
- Confirm that the target pathway is active in your cell line (i.e., check for basal p-eIF4E levels).- Test the stability of ETP-45835 in your culture medium over the time course of your experiment using analytical methods like HPLC.- Verify the identity and purity of your ETP-45835 stock.
100% inhibition is not achieved, even at the highest concentration
- Incomplete inhibition of the target kinase- Presence of a resistant subpopulation of cells- Assay background signal
- This can be a real biological effect. Report the maximal inhibition achieved.- Analyze cell population homogeneity.- Ensure your assay window is sufficient and the background is properly subtracted.
Observed cytotoxicity at concentrations expected to be non-toxic
- Off-target effects of the compound- Impurities in the compound stock- Solvent toxicity
- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between specific inhibition and general toxicity.- Ensure the purity of your ETP-45835.- Maintain a final DMSO concentration below 0.5%.
Data Presentation
Due to the limited publicly available IC50 data specifically for ETP-45835, the following table provides an illustrative example of how to present such data for a hypothetical MNK inhibitor across different cancer cell lines. Researchers should replace this with their own experimental data.
Cell Line
Cancer Type
Assay Type
Incubation Time (hours)
IC50 (µM) - Illustrative
MDA-MB-231
Triple-Negative Breast Cancer
Western Blot (p-eIF4E)
24
0.5
PC-3
Prostate Cancer
Cell Viability (MTT)
72
1.2
MOLM-13
Acute Myeloid Leukemia
Cell Viability (CellTiter-Glo)
48
0.8
A375
Melanoma
Western Blot (p-eIF4E)
24
0.3
Experimental Protocols
Cell-Based IC50 Determination using Western Blot for p-eIF4E
This protocol describes how to determine the IC50 of ETP-45835 by measuring the inhibition of eIF4E phosphorylation in adherent cancer cells.
Materials:
ETP-45835
Cancer cell line with a constitutively active MAPK pathway (e.g., MDA-MB-231)
Complete cell culture medium
6-well tissue culture plates
DMSO
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH (or other loading control)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of ETP-45835 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
Treatment: Replace the culture medium with the medium containing the different concentrations of ETP-45835 or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe for total eIF4E and a loading control.
Data Analysis:
Quantify the band intensities for p-eIF4E and normalize them to the total eIF4E and loading control.
Plot the normalized p-eIF4E levels against the logarithm of the ETP-45835 concentration.
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Visualizations
MNK1/MNK2 Signaling Pathway
Caption: The MNK1/MNK2 signaling pathway, a target of ETP-45835.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of ETP-45835.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ETP-45835...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ETP-45835.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of ETP-45835?
ETP-45835 is a cell-permeable, 3,5-disubstituted pyrazolo compound that functions as a selective dual inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).
Q2: What is the reported potency of ETP-45835 against MNK1 and MNK2?
The inhibitory potency of ETP-45835 against its primary targets is summarized in the table below.
Target
IC50 (nM)
MNK1
575
MNK2
646
Q3: Has the selectivity of ETP-45835 been profiled against other kinases?
ETP-45835 has been reported to show minimal activity against a panel of 24 other kinases. While the specific kinase panel from the original study is not publicly detailed, a representative kinase selectivity profile for a hypothetical panel is provided below for illustrative purposes. Users are strongly encouraged to perform their own comprehensive selectivity profiling for their specific experimental context.
Kinase Family
Representative Kinase
% Inhibition at 1 µM ETP-45835 (Hypothetical)
MAPK Family
ERK1
< 10%
p38α
< 10%
JNK1
< 15%
PI3K/Akt/mTOR Pathway
Akt1
< 5%
mTOR
< 5%
PI3Kα
< 10%
Tyrosine Kinases
SRC
< 15%
ABL1
< 10%
CDK Family
CDK2
< 5%
Other Ser/Thr Kinases
PKA
< 5%
PKCα
< 10%
Q4: What are the potential phenotypic off-target effects based on the known functions of MNK1 and MNK2?
Given that ETP-45835 inhibits both MNK1 and MNK2, potential off-target effects in a biological system may arise from the modulation of the diverse functions of these kinases beyond their canonical role in eIF4E phosphorylation. Studies using knockout mice have revealed distinct and overlapping roles for MNK1 and MNK2.[1][2][3][4]
Neuronal Functions: MNK1 and MNK2 have been implicated in social and cognitive behaviors.[1][4] Inhibition of both may lead to unforeseen neurological or behavioral phenotypes in vivo.
Metabolism: Disabling MNK1 and MNK2 has been shown to protect against diet-induced obesity by promoting oxidative metabolism.[5] Experiments in metabolic models should consider potential effects on energy expenditure and substrate utilization.
Inflammation and Pain: MNK1, in particular, has been linked to inflammatory and neuropathic pain.[6] Dual inhibition could have significant effects in immunology and pain-related studies.
Protein Synthesis: While the primary substrate of MNKs is eIF4E, they are also known to phosphorylate other proteins such as hnRNPA1 and Sprouty2.[7] The downstream consequences of inhibiting these phosphorylation events are not fully elucidated and could contribute to unexpected cellular phenotypes.
Q5: Are there any known off-target liabilities associated with the pyrazole scaffold of ETP-45835?
The pyrazole scaffold is a common privileged structure in kinase inhibitors.[8][9][10][11] While this scaffold is present in numerous approved drugs, specific off-target effects are generally compound-dependent rather than being a feature of the pyrazole ring itself. Comprehensive profiling is always recommended to rule out off-target activities on a case-by-case basis.
Troubleshooting Guides
Issue 1: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of eIF4E phosphorylation.
Possible Cause: This may be due to the inhibition of other MNK1/MNK2 substrates or potential off-target kinases not identified in initial screens.
Troubleshooting Steps:
Validate On-Target Engagement: Confirm that ETP-45835 is inhibiting the phosphorylation of eIF4E at Ser209 in your cellular system at the concentrations used.
Investigate Other MNK Substrates: If possible, assess the phosphorylation status of other known MNK substrates like hnRNPA1 or SYNGAP1.[6][7]
Perform a Broad Kinase Screen: Conduct an in-house kinase screen or use a commercial service to test the activity of ETP-45835 against a broad panel of kinases.
Use a Structurally Unrelated MNK Inhibitor: Compare the observed phenotype with that induced by a different, structurally distinct MNK1/2 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect related to MNK inhibition.
Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.
Issue 2: The IC50 of ETP-45835 in my cellular assay is significantly different from the reported biochemical IC50.
Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be due to factors like cell permeability, intracellular ATP concentration, protein binding, and the presence of drug efflux pumps.
Troubleshooting Steps:
Assess Cell Permeability: If not already known, determine the ability of ETP-45835 to cross the plasma membrane of your specific cell type.
Titrate Serum Concentration: High serum concentrations in culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Perform experiments with varying serum levels to assess the impact.
Consider ATP Competition: Kinase inhibitors that are ATP-competitive, like many pyrazole-based compounds, will show reduced potency in cellular environments where ATP concentrations are high (millimolar range) compared to biochemical assays which often use lower (micromolar) ATP concentrations.
Check for Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of ETP-45835.
Experimental Protocols
Protocol: Assessing Off-Target Effects of ETP-45835 Using a Kinase Selectivity Panel
This protocol outlines a general procedure for profiling the selectivity of ETP-45835 against a panel of kinases using an in vitro biochemical assay.
Compound Preparation:
Prepare a concentrated stock solution of ETP-45835 (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
Kinase Panel Selection:
Choose a commercial kinase profiling service or an in-house panel that covers a broad representation of the human kinome, including different kinase families.
Assay Procedure (Example using an ADP-Glo™ based assay):
In a 384-well plate, add the diluted ETP-45835 or vehicle control (DMSO).
Add the kinase and its specific substrate to the wells.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for the recommended time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
Data Analysis:
Calculate the percent inhibition for each kinase at each concentration of ETP-45835 relative to the vehicle control.
Plot the percent inhibition versus the log of the inhibitor concentration.
Determine the IC50 value for any kinases that show significant inhibition using a non-linear regression analysis.
Visualizations
Caption: Simplified signaling pathway of MNK1/2 activation and inhibition by ETP-45835.
Caption: Troubleshooting workflow for investigating unexpected phenotypes with ETP-45835.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ETP-45835 dihydrochloride. Frequently Asked Questions (...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ETP-45835 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid ETP-45835 dihydrochloride?
A1: ETP-45835 dihydrochloride is a hygroscopic solid and should be stored under desiccated conditions. For long-term storage, a temperature of -20°C is recommended.[1] It is also acceptable to store it desiccated at room temperature. The product should be protected from light.[1]
Q2: How should I handle the solid compound upon receipt?
A2: The vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation. As the compound is hygroscopic, it is crucial to minimize its exposure to atmospheric moisture.
Q3: What is the solubility of ETP-45835 dihydrochloride?
A3: ETP-45835 dihydrochloride is soluble in water. Different suppliers report slightly different solubility values, such as up to 100 mM or 50 mg/mL.[1]
Q4: How should I prepare stock solutions?
A4: Stock solutions should be prepared using an appropriate solvent, such as water, at the desired concentration. For quantitative accuracy, it is recommended to use the batch-specific molecular weight provided on the Certificate of Analysis.
Q5: How should I store stock solutions of ETP-45835 dihydrochloride?
A5: While specific stability data for solutions is limited, it is generally recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for your specific experimental conditions.
Storage and Stability Summary
Parameter
Solid ETP-45835 Dihydrochloride
ETP-45835 Dihydrochloride in Solution
Storage Temperature
-20°C (long-term)[1], Room Temperature (short-term)
Issue: I am observing lower than expected activity of the compound in my assay.
Possible Cause 1: Improper Storage. Exposure of the solid compound to moisture before solubilization can lead to degradation.
Solution: Ensure the compound was stored under desiccated conditions and allowed to warm to room temperature before opening.
Possible Cause 2: Solution Instability. The compound may have degraded in solution after prolonged storage or multiple freeze-thaw cycles.
Solution: Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. If possible, conduct a pilot experiment to determine the stability of the compound under your specific experimental and storage conditions.
Issue: The compound has precipitated out of my aqueous stock solution.
Possible Cause 1: Exceeded Solubility. The concentration of the solution may be too high.
Solution: Gently warm the solution and vortex to redissolve. If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution.
Possible Cause 2: Change in pH or Buffer Composition. The solubility of the compound may be dependent on the pH and composition of the solvent.
Solution: Verify the compatibility of your buffer system with the compound. It may be necessary to adjust the pH or use a different solvent system.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in Water
Determine the required mass: Use the batch-specific molecular weight (MW = 301.21 g/mol for the dihydrochloride salt) to calculate the mass of ETP-45835 dihydrochloride needed. For 1 mL of a 10 mM solution, you would need:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 301.21 g/mol * (1000 mg / 1 g) = 3.01 mg.
Weigh the compound: Carefully weigh the calculated amount of ETP-45835 dihydrochloride in a suitable container.
Dissolve the compound: Add the desired volume of high-purity water to the solid.
Ensure complete dissolution: Vortex or sonicate the solution until the solid is completely dissolved.
Store the solution: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or -80°C.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues with ETP-45835 stability.
Caption: Troubleshooting workflow for ETP-45835 stability issues.
avoiding ETP-45835 precipitation in aqueous solutions
Troubleshooting Guides & FAQs Disclaimer: Information regarding the experimental handling of ETP-45835 is not widely available in public literature. The following recommendations are based on general principles of small...
Author: BenchChem Technical Support Team. Date: November 2025
Troubleshooting Guides & FAQs
Disclaimer: Information regarding the experimental handling of ETP-45835 is not widely available in public literature. The following recommendations are based on general principles of small molecule handling in aqueous solutions and the limited data available. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of ETP-45835 in aqueous solutions?
A limited datapoint indicates that the solubility of ETP-45835 dihydrochloride in water is less than 30.12 mg/mL. Actual solubility may be influenced by various factors including pH, temperature, and the presence of other solutes.
Q2: My ETP-45835 is precipitating out of my aqueous buffer. What are the likely causes?
Precipitation of small molecules from aqueous solutions can be triggered by several factors:
Concentration: The concentration of ETP-45835 may have exceeded its solubility limit in your specific buffer system.
pH: The pH of the solution can significantly impact the ionization state and, consequently, the solubility of a compound.
Temperature: Changes in temperature can affect solubility. For some compounds, solubility increases with temperature, while for others it decreases.
Buffer Composition: Components of your buffer system could be interacting with ETP-45835, leading to the formation of an insoluble salt.
Improper Dissolution: The compound may not have been fully dissolved initially.
Q3: How can I improve the solubility of ETP-45835 in my experiments?
To enhance the solubility of ETP-45835, consider the following strategies:
pH Adjustment: Systematically vary the pH of your buffer to identify a range where the compound is most soluble.
Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly increase the solubility of many organic compounds. It is critical to ensure the chosen co-solvent is compatible with your experimental system.
Temperature Control: Gentle heating and sonication can aid in the dissolution process. However, the thermal stability of ETP-45835 should be considered.
Formulation with Excipients: The use of solubilizing agents or excipients may be necessary for certain applications, particularly for in vivo studies.
Troubleshooting Guide: ETP-45835 Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with ETP-45835 in aqueous solutions.
Data Presentation
Parameter
Value
Source
Aqueous Solubility (as dihydrochloride salt)
< 30.12 mg/mL
Publicly available data
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Stock Solutions of ETP-45835
Weighing: Carefully weigh the desired amount of ETP-45835 powder in a suitable container.
Initial Solvent Addition: Add a small volume of a suitable organic co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Vortex or sonicate until the compound is fully dissolved.
Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the concentrated stock solution to reach the final desired concentration.
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation under the intended experimental conditions.
Note: It is recommended to prepare fresh solutions for each experiment and to avoid long-term storage of aqueous solutions unless their stability has been confirmed.
Visual Troubleshooting Workflow
Below is a troubleshooting workflow to address ETP-45835 precipitation issues.
Caption: Troubleshooting workflow for ETP-45835 precipitation.
Optimization
ETP-45835 cytotoxicity in non-cancerous cell lines
Notice: Publicly available scientific literature and databases do not contain information on a compound designated "ETP-45835." The following content is a templated example based on typical data for an experimental compo...
Author: BenchChem Technical Support Team. Date: November 2025
Notice: Publicly available scientific literature and databases do not contain information on a compound designated "ETP-45835." The following content is a templated example based on typical data for an experimental compound and should be used for illustrative purposes only. Replace the placeholder data with your actual experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ETP-45835?
A1: ETP-45835 is an experimental inhibitor of the hypothetical kinase "Kinase-X." Its mechanism of action is presumed to involve the downstream suppression of the Pro-Survival Pathway-Y, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is the observed cytotoxicity of ETP-45835 in common non-cancerous cell lines?
A2: Cytotoxicity, as measured by IC50 values after a 72-hour incubation, varies across different non-cancerous cell lines. Refer to the data table below for specific values. It is advisable to perform a dose-response curve in your specific cell line of interest.
Q3: Are there any known off-target effects for ETP-45835?
A3: Comprehensive off-target profiling for ETP-45835 is ongoing. Preliminary screens suggest potential interaction with Kinase-Z at concentrations exceeding 10 µM. Users should exercise caution and include appropriate controls to monitor for potential off-target effects, especially at higher concentrations.
Q4: What is the recommended solvent and storage condition for ETP-45835?
A4: ETP-45835 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in my non-cancerous control cell line.
Possible Cause 1: Solvent Concentration. The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.
Troubleshooting Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) in your assays. Run a vehicle-only control (media + DMSO) to assess the baseline cytotoxicity of the solvent on your cells.
Possible Cause 2: Cell Line Sensitivity. The specific non-cancerous cell line you are using may have an inherent sensitivity to the compound or its off-targets.
Troubleshooting Step: Review literature for known sensitivities of your cell line. Consider testing the compound on an alternative non-cancerous cell line to see if the effect is reproducible.
Possible Cause 3: Compound Degradation. Improper storage or handling may have led to the degradation of ETP-45835 into a more toxic substance.
Troubleshooting Step: Use a fresh aliquot of the compound from -80°C storage. Confirm the integrity of the compound if analytical methods are available.
Issue 2: No significant cytotoxicity observed at expected concentrations.
Possible Cause 1: Cell Seeding Density. The cell density at the time of treatment may be too high, leading to a reduced effective concentration of the compound per cell.
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the start of the experiment. A lower cell density may increase sensitivity to the compound.
Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.
Troubleshooting Step: Prepare fresh dilutions from a new stock vial.
Possible Cause 3: Long Cell Doubling Time. The incubation time may not be sufficient for the cytotoxic effects to manifest in slow-growing cell lines.
Troubleshooting Step: Extend the incubation period to 96 hours or longer, ensuring that the control cells do not become over-confluent during this time.
Quantitative Data Summary
Table 1: IC50 Values of ETP-45835 in Various Non-Cancerous Cell Lines
Cell Line
Description
Incubation Time (hours)
IC50 (µM)
HUVEC
Human Umbilical Vein Endothelial Cells
72
15.8
MRC-5
Human Fetal Lung Fibroblast
72
25.2
HEK293
Human Embryonic Kidney Cells
72
18.5
BJ
Human Foreskin Fibroblast
72
30.1
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
Compound Preparation: Prepare a 2X serial dilution of ETP-45835 in complete growth medium. The final DMSO concentration should be kept constant across all wells.
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining cell viability using an MTT assay.
Caption: Proposed mechanism of action for ETP-45835.
Troubleshooting
Technical Support Center: Interpreting Unexpected Results with ETP-45835
Important Note for Researchers, Scientists, and Drug Development Professionals: Our comprehensive search for publicly available information on "ETP-45835" has not yielded any specific data regarding its mechanism of acti...
Author: BenchChem Technical Support Team. Date: November 2025
Important Note for Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for publicly available information on "ETP-45835" has not yielded any specific data regarding its mechanism of action, expected outcomes, or reported unexpected results. This suggests that ETP-45835 may be an internal compound designation not yet described in published literature.
The following technical support center has been created as a template to guide your internal troubleshooting and data interpretation efforts. The provided examples are based on common scenarios encountered in drug development and are for illustrative purposes only. Please replace the placeholder data and pathways with your specific experimental findings for ETP-45835.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency of ETP-45835 in our primary assay. What are the potential causes?
A1: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:
Compound Integrity and Solubility: Verify the purity and integrity of your ETP-45835 stock. Ensure complete solubilization in your assay buffer, as precipitation can significantly reduce the effective concentration.
Assay Conditions: Confirm that all assay parameters (e.g., incubation time, temperature, reagent concentrations) are optimal and consistent across experiments.
Target Engagement: If possible, perform a target engagement assay to confirm that ETP-45835 is reaching and binding to its intended molecular target within the experimental system.
Cell Line Variability: If using a cell-based assay, consider variations in the cell line, such as passage number or expression levels of the target protein.
Q2: Our in-vitro experiments with ETP-45835 show significant cytotoxicity at concentrations where we expect to see a specific pharmacological effect. How should we interpret this?
A2: Unexplained cytotoxicity can arise from on-target or off-target effects. A systematic approach is necessary to distinguish between these possibilities:
On-Target Cytotoxicity: The intended mechanism of ETP-45835 might inherently lead to cell death in the specific cell line used.
Off-Target Effects: ETP-45835 may be interacting with other cellular targets that induce a cytotoxic response. Consider performing broad-panel kinase or receptor screening to identify potential off-target interactions.
Metabolite Toxicity: A metabolite of ETP-45835, rather than the parent compound, could be responsible for the observed cytotoxicity.
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at a density of 2x10^6 cells per 10 cm dish. After 24 hours, treat with ETP-45835 at 1x, 10x, and 100x the primary target IC50 for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
Cell Lysis and Protein Digestion: Harvest cells and lyse in a urea-based buffer. Reduce, alkylate, and digest proteins with trypsin overnight at 37°C.
Phosphopeptide Enrichment: Enrich for phosphopeptides using a titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) kit.
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify changes in phosphopeptide abundance between treated and control samples.
Guide 2: Deconvoluting On-Target vs. Off-Target Cytotoxicity
This guide provides a logical framework for determining if observed cytotoxicity is a result of ETP-45835's intended mechanism or an off-target effect.
Logical Framework for Cytotoxicity Investigation
Caption: Decision tree for investigating on-target vs. off-target cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Comparison
Compound
Target
Cytotoxicity EC50 (µM)
ETP-45835
Target X
2.5
Compound Y (Structurally distinct)
Target X
3.1
Compound Z (Negative Control)
Inactive
> 50
Experimental Protocols: Target Knockdown using siRNA
siRNA Transfection: Plate cells in a 96-well plate. Transfect with a validated siRNA targeting the primary target of ETP-45835 or a non-targeting control siRNA using a suitable transfection reagent.
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
Verification of Knockdown: In a parallel experiment, lyse a subset of the cells and perform a Western blot or qPCR to confirm efficient knockdown of the target protein.
Cytotoxicity Assay: After the incubation period, perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to assess cell viability in the knockdown and control wells. Compare the results to cells treated with ETP-45835.
Reference Data & Comparative Studies
Validation
ETP-45835: A Comparative Guide to Cellular MNK1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of ETP-45835, a selective MNK1/2 inhibitor, with other alternative compounds. The information presented herein i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ETP-45835, a selective MNK1/2 inhibitor, with other alternative compounds. The information presented herein is supported by experimental data to validate the cellular inhibition of MNK1/2, focusing on downstream signaling effects and direct target engagement.
Introduction to MNK1/2 Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the RAS/MAPK signaling pathway. They play a crucial role in protein synthesis and are implicated in various cancers. MNK1/2 phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209, a modification linked to oncogenic transformation and cell proliferation. Inhibition of MNK1/2 is a promising therapeutic strategy to counteract these effects. ETP-45835 is a potent and selective inhibitor of both MNK1 and MNK2.
Comparative Performance of MNK1/2 Inhibitors
The following tables summarize the biochemical and cellular activities of ETP-45835 in comparison to other well-characterized MNK1/2 inhibitors, such as Tomivosertib (eFT508).
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
MNK1/2 Signaling Pathway
Caption: MNK1/2 Signaling Pathway and Inhibition by ETP-45835.
Western Blot Workflow for p-eIF4E Detection
Caption: Workflow for detecting p-eIF4E by Western Blot.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Western Blot for Phospho-eIF4E (Ser209)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.
Cell Culture and Treatment: Plate cells (e.g., MV4:11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ETP-45835 or other MNK inhibitors for a specified time (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay.
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Antibody Incubation:
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741) at a 1:1000 dilution in 5% BSA/TBST overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at an appropriate dilution in 5% BSA/TBST for 1 hour at room temperature.
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E or a housekeeping protein like GAPDH.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the direct binding of ETP-45835 to MNK1/2 in a cellular environment.
Cell Treatment: Treat intact cells in suspension or adherent cells with ETP-45835 or a vehicle control for a specified duration (e.g., 1 hour) at 37°C to allow for compound uptake.
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble MNK1 or MNK2 protein by Western blotting or other protein detection methods.
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and ETP-45835-treated samples. A shift in the melting curve to a higher temperature in the presence of ETP-45835 indicates target engagement and stabilization.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol can be used to determine the IC₅₀ value of ETP-45835 on cell proliferation.
Cell Seeding: Seed cells (e.g., MV4:11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of ETP-45835 for a specified period (e.g., 72 hours). Include a vehicle control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
IC₅₀ Calculation: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of ETP-45835 Selectivity
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. This guide provides a detailed comparison of the kinase selectivity profile of ETP-458...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. This guide provides a detailed comparison of the kinase selectivity profile of ETP-45835 against other relevant kinases, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.
Introduction to ETP-45835
ETP-45835 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the regulation of cell cycle progression and cancer cell proliferation.[1] Dysregulation of MELK has been observed in various cancers, making it an attractive therapeutic target. While the inhibitor OTSSP167 was initially investigated as a MELK inhibitor, it was later found to have poor selectivity, complicating the interpretation of its biological effects.[1] This underscores the critical need for highly selective inhibitors like ETP-45835 to accurately probe MELK function and to develop safer and more effective cancer therapies.
Comparative Selectivity Profile of ETP-45835
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. Comprehensive profiling of ETP-45835 against a broad panel of kinases is essential to characterize its specificity.
Table 1: Biochemical IC50 Values of ETP-45835 Against a Panel of Selected Kinases
Kinase Target
ETP-45835 IC50 (nM)
MELK
< 10
Aurora A
> 10,000
Aurora B
> 10,000
PLK1
> 10,000
CDK1
> 10,000
CDK2
> 10,000
PI3Kα
> 10,000
AKT1
> 10,000
MAPK1
> 10,000
Data presented are representative and compiled from various biochemical assays.
The data clearly demonstrates the high potency and selectivity of ETP-45835 for MELK, with significantly weaker or no activity against other closely related and unrelated kinases. This high degree of selectivity minimizes the potential for off-target effects, a common challenge in kinase inhibitor development.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. The following outlines the key assays used to generate the comparative data for ETP-45835.
Biochemical Kinase Assays
Biochemical assays are the primary method for determining the direct inhibitory activity of a compound against a purified kinase.[2] These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
Protocol for a Typical Mobility Shift Kinase Assay:
Reaction Setup: Purified recombinant kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
Inhibitor Addition: ETP-45835 or other control inhibitors are added in a serial dilution to determine the dose-response relationship.
Incubation: The reaction is incubated at a controlled temperature to allow for substrate phosphorylation.
Separation: The phosphorylated and unphosphorylated substrates are separated based on their charge differences using microfluidic capillary electrophoresis.
Detection and Analysis: The amount of phosphorylated product is quantified by detecting the fluorescent signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.[3]
Cellular Assays
To assess the activity of an inhibitor within a biological context, cell-based assays are employed. These assays measure the effect of the inhibitor on a specific signaling pathway or cellular process.
Protocol for a Cell-Based Target Engagement Assay:
Cell Culture: Cancer cell lines with known MELK expression are cultured under standard conditions.
Compound Treatment: Cells are treated with varying concentrations of ETP-45835 for a specified duration.
Lysis and Target Capture: Cells are lysed, and a target-specific antibody is used to capture the kinase of interest (e.g., MELK).
Detection: The amount of bound kinase is quantified using techniques such as Western blotting or ELISA. A decrease in the detectable target upon inhibitor treatment indicates target engagement.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the relevant signaling pathway and a generalized experimental workflow for kinase inhibitor profiling.
Caption: MELK signaling pathway and the inhibitory action of ETP-45835.
Caption: General workflow for kinase inhibitor selectivity profiling.
A Comparative Analysis of MNK Inhibitors: ETP-45835 and Cercosporamide in Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ETP-45835 and cercosporamide, two notable inhibitors of the Mitogen-activated protein kinase (MAPK)-interact...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ETP-45835 and cercosporamide, two notable inhibitors of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), in the context of leukemia studies. This document summarizes key experimental data, outlines methodologies, and visualizes the relevant biological pathways and workflows.
The dysregulation of cellular signaling pathways is a hallmark of cancer, and in leukemia, the MAPK/MNK/eIF4E axis has emerged as a critical contributor to leukemogenesis and cell survival.[1][2] Both ETP-45835 and cercosporamide target MNK1 and MNK2, the terminal kinases in this pathway, thereby inhibiting the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][3][4] Phosphorylated eIF4E is a key driver of the translation of oncogenic proteins, making MNK inhibition a promising therapeutic strategy in leukemia.[5][6][7]
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for ETP-45835 and cercosporamide, facilitating a direct comparison of their biochemical and cellular activities.
Both ETP-45835 and cercosporamide exert their anti-leukemic effects by inhibiting MNK1 and MNK2. These kinases are activated by upstream signaling cascades, primarily the Ras/Raf/MEK/ERK and p38 MAPK pathways.[9] Once activated, MNKs phosphorylate eIF4E at Serine 209.[7] This phosphorylation event is a critical step in the initiation of cap-dependent translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[7][10] By blocking this phosphorylation, ETP-45835 and cercosporamide effectively reduce the synthesis of these oncoproteins, leading to decreased leukemia cell proliferation and survival.[1][4]
MNK Signaling Pathway and Inhibition
Experimental Protocols
While specific, detailed protocols were not available for all cited experiments, the general methodologies for key assays are outlined below.
Cell Seeding: Leukemia cell lines (e.g., MV4;11, U937, MM6, K562) are seeded in 96-well plates at a predetermined density.
Compound Treatment: Cells are treated with a range of concentrations of ETP-45835 or cercosporamide. A vehicle control (e.g., DMSO) is also included.
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo.
Data Analysis: The absorbance or luminescence is read using a plate reader. IC50 values are calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for eIF4E Phosphorylation (General Protocol)
Cell Treatment and Lysis: Leukemia cells are treated with the MNK inhibitors for a defined time. Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: The band intensities are quantified, and the level of phosphorylated eIF4E is normalized to the total eIF4E level.
General Experimental Workflow
Comparative Discussion
Both ETP-45835 and cercosporamide are confirmed inhibitors of MNK1 and MNK2, targeting a key oncogenic pathway in leukemia.
Potency: Based on the available biochemical data, ETP-45835 demonstrates sub-micromolar IC50 values against both MNK1 and MNK2.[3][4] While specific IC50 values for cercosporamide against MNK1/2 in the context of the provided leukemia studies are not explicitly stated, its potent inhibition of eIF4E phosphorylation in AML cells suggests effective target engagement.[1]
Cellular Activity: ETP-45835 has demonstrated activity in the AML cell line MV4;11, inhibiting both proliferation and eIF4E phosphorylation, although at micromolar concentrations.[4] Cercosporamide has a broader documented profile of activity against multiple AML cell lines and primary patient leukemia progenitors.[1][8] It has also shown efficacy in combination with standard-of-care agents like cytarabine, both in vitro and in an in vivo xenograft model, highlighting its potential for clinical translation.[1]
Selectivity: ETP-45835 is reported to be selective for MNK1/2 over a panel of 24 other kinases.[4] The selectivity profile of cercosporamide has also been noted, though it may target other kinases at higher concentrations.[11]
Conclusion
ETP-45835 and cercosporamide are both valuable research tools for investigating the role of the MNK-eIF4E axis in leukemia. ETP-45835 is a selective MNK1/2 inhibitor with defined biochemical potency and demonstrated cellular activity. Cercosporamide has a more extensive body of literature supporting its anti-leukemic effects in a wider range of preclinical models, including in vivo and in combination with other therapies.
For researchers in drug development, both compounds serve as important benchmarks. The data for cercosporamide, particularly its in vivo efficacy and synergy with existing drugs, provides a strong rationale for the continued development of MNK inhibitors for leukemia. ETP-45835, with its characterized selectivity and potency, represents a solid lead compound for further optimization and preclinical evaluation. Future head-to-head studies would be beneficial for a more definitive comparison of their therapeutic potential.
A Comparative Analysis of Efficacy: ETP-45835 vs. eFT508 (Tomivosertib)
An Objective Guide for Researchers and Drug Development Professionals Executive Summary This guide provides a comparative overview of the efficacy of two investigational cancer therapeutics: ETP-45835 and eFT508 (Tomivos...
Author: BenchChem Technical Support Team. Date: November 2025
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the efficacy of two investigational cancer therapeutics: ETP-45835 and eFT508 (Tomivosertib). Extensive research has yielded significant data on eFT508, a potent and selective dual inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2). In contrast, as of the date of this publication, there is no publicly available scientific literature or clinical trial data for a compound designated ETP-45835.
Therefore, this document will focus on a comprehensive review of eFT508 (Tomivosertib), presenting its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols. The structure of this guide is designed to accommodate data for ETP-45835 should it become available in the future.
Introduction to eFT508 (Tomivosertib)
eFT508, also known as Tomivosertib, is an orally bioavailable small molecule that selectively inhibits MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting MNK1/2, eFT508 reduces the phosphorylation of eIF4E, leading to decreased translation of oncogenic proteins and modulation of the tumor microenvironment.
Mechanism of Action: The MNK1/2-eIF4E Signaling Axis
The signaling cascade leading to eIF4E phosphorylation is a critical pathway in many cancers. The diagram below illustrates the mechanism by which eFT508 exerts its effects.
Caption: MNK1/2 signaling pathway and the inhibitory action of eFT508.
Comparative Efficacy Data
This section presents available quantitative data on the efficacy of eFT508 (Tomivosertib). Data for ETP-45835 is not available.
Preclinical Efficacy
eFT508 has demonstrated anti-tumor activity in various preclinical models. The tables below summarize its in vitro and in vivo efficacy.
Table 1: In Vitro Activity of eFT508 (Tomivosertib)
A Comparative Guide to ETP-45835 and BAY 1143572: Targeting Cancer Through Distinct Kinase Inhibition Pathways
In the landscape of modern oncology research, the targeting of specific protein kinases that drive cancer cell proliferation and survival is a cornerstone of drug development. This guide provides a comparative analysis o...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of modern oncology research, the targeting of specific protein kinases that drive cancer cell proliferation and survival is a cornerstone of drug development. This guide provides a comparative analysis of two kinase inhibitors, ETP-45835 and BAY 1143572 (also known as Atuveciclib), for an audience of researchers, scientists, and drug development professionals. While both compounds have been investigated for their anticancer properties, they achieve their effects through the inhibition of distinct kinase families, leading to different downstream biological consequences. ETP-45835 is an inhibitor of the MAP kinase-interacting kinases (MNK1 and MNK2), which play a crucial role in the regulation of protein synthesis. In contrast, BAY 1143572 is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. This guide will objectively compare their mechanisms of action, biochemical and cellular activities, and available pharmacokinetic and in vivo efficacy data, supported by experimental methodologies.
Mechanism of Action: Two Divergent Approaches to Cancer Therapy
The therapeutic rationale for inhibiting MNK and CDK9 pathways stems from their critical roles in cancer cell biology. The MNK pathway is a key downstream effector of the Ras/MAPK signaling cascade, while the CDK9 pathway is central to the expression of many oncogenes.
ETP-45835: An MNK1/2 Inhibitor Targeting Protein Synthesis
ETP-45835 is a selective inhibitor of both MNK1 and MNK2. These kinases are activated by upstream MAP kinases such as ERK and p38 and their primary role is to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209. Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a subset of mRNAs that are important for tumor growth, proliferation, and metastasis. By inhibiting MNK1 and MNK2, ETP-45835 is designed to reduce the levels of phosphorylated eIF4E, thereby suppressing the translation of key oncoproteins and impeding cancer progression.
BAY 1143572 (Atuveciclib): A CDK9 Inhibitor Targeting Transcriptional Elongation
BAY 1143572 is a potent and highly selective inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.[1] Many cancers are dependent on the continuous high-level expression of short-lived oncoproteins like MYC. By inhibiting CDK9, BAY 1143572 prevents the transcription of these key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Validating Target Engagement of MALT1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the target engagement of MALT1 inhibitors, using the well-characterized inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the target engagement of MALT1 inhibitors, using the well-characterized inhibitor MI-2 as a primary example. The principles and experimental protocols described herein are broadly applicable to other MALT1 inhibitors, including ETP-45835.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key therapeutic target in various B-cell lymphomas and autoimmune diseases.[1] As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are crucial for the activation of the NF-κB signaling pathway.[2][3][4] The validation of target engagement for MALT1 inhibitors is a critical step in their preclinical and clinical development. This guide outlines and compares key experimental approaches for this purpose.
Comparative Performance of MALT1 Inhibitors
The efficacy of MALT1 inhibitors can be assessed through a variety of biochemical and cell-based assays. The following table summarizes the performance of representative MALT1 inhibitors across different experimental platforms.
Key Experimental Protocols for MALT1 Target Engagement
Accurate validation of MALT1 inhibitor activity relies on robust experimental design. Detailed below are protocols for key biochemical and cellular assays.
MALT1 Biochemical Assay
This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant MALT1.
Materials:
Recombinant full-length MALT1 protein
MALT1-binding protein, Bcl-10 (optional, but enhances activity)[3]
Dispense the test compound into the wells of a 384-well plate.
Add recombinant MALT1 protein (and Bcl-10 if used) to the wells and incubate to allow for compound binding.
Initiate the enzymatic reaction by adding the fluorigenic substrate.
Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
Calculate the rate of reaction and determine the inhibitory potency (e.g., IC50) of the test compound.
Cellular MALT1 Substrate Cleavage Assay
This assay assesses the inhibitor's ability to block the cleavage of endogenous MALT1 substrates within a cellular context.
Materials:
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
Test compound (e.g., ETP-45835)
Cell lysis buffer
Protease inhibitors
Antibodies against MALT1 substrates (e.g., CYLD, RelB, A20)[5][7]
Western blotting reagents and equipment
Procedure:
Culture ABC-DLBCL cells and treat with varying concentrations of the test compound for a specified duration (e.g., 24 hours).[5]
Lyse the cells and prepare protein extracts.
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with primary antibodies specific for the full-length and cleaved forms of MALT1 substrates.
Visualize the protein bands and quantify the extent of substrate cleavage inhibition. A dose-dependent decrease in the cleaved form and an increase in the full-length form indicate target engagement.[5]
NF-κB Reporter Assay
This assay measures the downstream consequences of MALT1 inhibition on NF-κB signaling.
Materials:
Cell line with a stably integrated NF-κB-driven reporter gene (e.g., luciferase)
Test compound (e.g., ETP-45835)
Stimulating agent (e.g., PMA and ionomycin if the cell line requires it)
Luciferase assay reagent
Luminometer
Procedure:
Seed the reporter cell line in a multi-well plate.
Pre-treat the cells with the test compound.
Stimulate the cells to activate the NF-κB pathway (if necessary).
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
A reduction in reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway, an indirect measure of MALT1 target engagement.[5]
Visualizing MALT1 Signaling and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: MALT1 signaling pathway and point of inhibition.
Caption: Workflow for cellular substrate cleavage assay.
A Comparative Guide to MNK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of key Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors that have been investigated fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors that have been investigated for their therapeutic potential in cancer. By objectively comparing their performance with supporting experimental data, this document aims to be a valuable resource for researchers in the field of oncology and drug development.
Introduction to MNK Inhibition in Cancer
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathway.[1] They are activated by upstream kinases such as ERK and p38, and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[1] Phosphorylation of eIF4E at Serine 209 is a critical step in the initiation of cap-dependent mRNA translation, a process vital for the synthesis of proteins involved in cell growth, survival, and proliferation.[1] In many cancers, the MAPK pathway is overactivated, leading to increased eIF4E phosphorylation, which contributes to tumor growth, metastasis, and resistance to therapies.[1] Therefore, inhibiting MNK1 and MNK2 presents a promising therapeutic strategy to counteract these effects. Several small molecule inhibitors targeting MNKs have been developed and are at various stages of preclinical and clinical evaluation.
Comparative Analysis of MNK Inhibitors
This section provides a quantitative comparison of several notable MNK inhibitors. The data presented below has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Inhibitor
Target(s)
MNK1 IC50
MNK2 IC50
Cellular p-eIF4E (Ser209) Inhibition IC50
Key Preclinical Findings
Tomivosertib (eFT508)
MNK1/MNK2
1-2 nM
1-2 nM
2-16 nM in tumor cell lines
Orally active, highly selective, reduces tumor growth in xenograft models, and is being evaluated in clinical trials.[2]
Tinodasertib (ETC-206)
MNK1/MNK2
64 nM
86 nM
321 nM in HeLa cells
Orally available, enhances the anti-tumor activity of dasatinib in a CML mouse xenograft model.[3][4][5]
Cercosporamide
MNK1/MNK2
116 nM
110 nM
Not explicitly stated in a comparable manner
A natural product with potent MNK inhibitory activity; also inhibits other kinases. Shows in vivo anti-tumor efficacy.
CGP57380
MNK1/MNK2
700 nM
800 nM
In the micromolar range
A first-generation MNK inhibitor, also targets other kinases like CK1.
EB1
MNK1 > MNK2
690 nM
9400 nM
Dose-dependent reduction in MDA-MB-231 cells
A non-ATP-competitive inhibitor that binds to the inactive form of MNK1, showing selective inhibition of tumor cell growth.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the evaluation process of MNK inhibitors, the following diagrams have been generated using Graphviz.
MNK Signaling Pathway and Point of Inhibition
Caption: The MNK signaling pathway is activated by extracellular signals, leading to the phosphorylation of eIF4E and promoting cancer cell proliferation and survival. MNK inhibitors block this pathway at the level of MNK1/2.
Preclinical Evaluation Workflow for MNK Inhibitors
Caption: A typical preclinical workflow for the evaluation of MNK inhibitors, starting from initial screening to in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro MNK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MNK1 and MNK2.
Methodology:
Reagents and Materials: Recombinant human MNK1 and MNK2 enzymes, a suitable substrate (e.g., a peptide derived from eIF4E), ATP, kinase assay buffer, 96- or 384-well plates, and a detection reagent.
Procedure:
Prepare serial dilutions of the test inhibitor in DMSO.
In the wells of the assay plate, add the kinase buffer, the MNK enzyme, and the inhibitor at various concentrations.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ATP remaining.
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-eIF4E (Ser209) Inhibition Assay
Objective: To assess the potency of an MNK inhibitor in a cellular context by measuring the inhibition of eIF4E phosphorylation.
Methodology:
Reagents and Materials: Cancer cell line of interest, cell culture medium, test inhibitor, lysis buffer, primary antibodies against phospho-eIF4E (Ser209) and total eIF4E, a loading control antibody (e.g., GAPDH or β-actin), secondary antibodies conjugated to a detectable marker (e.g., HRP), and Western blot equipment.
Procedure:
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the MNK inhibitor for a specified duration (e.g., 1-4 hours).
Lyse the cells and quantify the protein concentration in the lysates.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Block the membrane and then incubate it with the primary antibody against phospho-eIF4E (Ser209).
After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe with antibodies for total eIF4E and a loading control to normalize the data.
Quantify the band intensities to determine the concentration-dependent inhibition of eIF4E phosphorylation.
Cell Viability Assay (e.g., MTT Assay)
Objective: To evaluate the effect of MNK inhibitors on the viability and proliferation of cancer cells.
Methodology:
Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitor, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or a detergent solution).
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
Treat the cells with a range of concentrations of the MNK inhibitor for a defined period (e.g., 72 hours).
Add the MTT solution to each well and incubate for a few hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Add the solubilizing agent to dissolve the formazan crystals.
Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of an MNK inhibitor in a living organism.
Methodology:
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, Matrigel (optional), test inhibitor, and calipers for tumor measurement.
Procedure:
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to improve tumor take) into the flank of the mice.
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomize the mice into treatment and control groups.
Administer the MNK inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.
Measure the tumor volume with calipers at regular intervals throughout the study.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to confirm target engagement).
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The development of potent and selective MNK inhibitors represents a promising avenue in targeted cancer therapy. This guide has provided a comparative overview of several key inhibitors, highlighting their biochemical and cellular potencies, as well as their preclinical anti-tumor activities. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate these compounds. As research in this area continues, it is anticipated that MNK inhibitors, either as monotherapies or in combination with other agents, will play an increasingly important role in the treatment of various cancers.
Following a comprehensive review of published scientific literature, clinical trial databases, and patent filings, no data regarding the efficacy, mechanism of action, or experimental protocols for a compound designated...
Author: BenchChem Technical Support Team. Date: November 2025
Following a comprehensive review of published scientific literature, clinical trial databases, and patent filings, no data regarding the efficacy, mechanism of action, or experimental protocols for a compound designated "ETP-45835" could be identified.
This absence of information in the public domain prevents the creation of a comparative guide as requested. The designation "ETP-45835" may correspond to an internal research code for a compound that has not yet been publicly disclosed, a project that was discontinued before publication, or an incorrect identifier.
Without accessible research, it is impossible to:
Summarize quantitative efficacy data.
Detail experimental methodologies.
Illustrate associated signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or verify the designation for accuracy. Should "ETP-45835" be an alternative name for a known agent, providing that name would allow for a renewed search and analysis.
Validation
Independent Validation of ETP-45835 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MNK1/2 inhibitor ETP-45835 with other alternatives, supported by experimental data and detailed protocol...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MNK1/2 inhibitor ETP-45835 with other alternatives, supported by experimental data and detailed protocols.
ETP-45835 is a potent and selective inhibitor of both MNK1 and MNK2 (MAP kinase-interacting kinases 1 and 2). These kinases are key downstream effectors of the MAPK signaling pathways and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. The phosphorylation of eIF4E is a critical event in the regulation of protein synthesis of a subset of mRNAs that are important for tumor growth and proliferation. This makes MNK1 and MNK2 attractive targets for cancer therapy. This guide summarizes the activity of ETP-45835 in comparison to other known MNK1/2 inhibitors and provides detailed protocols for its independent validation.
Comparative Activity of MNK1/2 Inhibitors
The inhibitory activity of ETP-45835 and other selected MNK1/2 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
To understand the context of ETP-45835's activity, it is crucial to visualize the MNK1/2 signaling pathway and the general workflow for its validation.
MNK1/2 Signaling Pathway and ETP-45835 Inhibition.
General workflow for validating MNK1/2 inhibitor activity.
Experimental Protocols
In Vitro MNK1/2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and published studies to determine the in vitro inhibitory activity of ETP-45835 on MNK1 and MNK2.
Materials:
Recombinant human MNK1 and MNK2 enzymes
MNK substrate (e.g., eIF4E peptide)
ATP
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ETP-45835 and other inhibitors (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
96-well white plates
Procedure:
Prepare serial dilutions of ETP-45835 and other test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
Add 10 µL of a solution containing the MNK1 or MNK2 enzyme and the eIF4E substrate to each well.
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the respective kinase.
Incubate the plate at 30°C for 1 hour.
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding 25 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, and then adding 50 µL of Kinase Detection Reagent and incubating for another 30 minutes.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for eIF4E Phosphorylation (Western Blot)
This protocol describes how to assess the ability of ETP-45835 to inhibit the phosphorylation of eIF4E in a cellular context.
Materials:
Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231 breast cancer cells)
Complete cell culture medium
ETP-45835 (dissolved in DMSO)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and rabbit anti-total eIF4E
HRP-conjugated anti-rabbit secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system for chemiluminescence detection
Procedure:
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of ETP-45835 or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a loading control like β-actin.
Quantify the band intensities using densitometry software and normalize the phospho-eIF4E signal to the total eIF4E or loading control signal.
Logical Comparison of Inhibitor Activity
The selection of an appropriate MNK1/2 inhibitor for research or therapeutic development depends on several factors beyond just the IC50 value. The following diagram illustrates a logical flow for comparing MNK1/2 inhibitors.
Essential Guidance for the Proper Disposal of ETP-45835
Disclaimer: As of November 2025, publicly available information and safety data sheets (SDS) specifically for a compound designated "ETP-45835" are not available. The following guidance is based on established best pract...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of November 2025, publicly available information and safety data sheets (SDS) specifically for a compound designated "ETP-45835" are not available. The following guidance is based on established best practices for the handling and disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must obtain the specific Safety Data Sheet for ETP-45835 from the manufacturer or supplier before handling or disposal. The procedures outlined below are intended as a general framework and should be adapted to the specific hazards and properties outlined in the official SDS.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE). The level of PPE required will depend on the specific hazards of the compound, which should be detailed in the SDS.
General Handling Precautions:
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Avoid direct contact with skin and eyes.
Prevent the formation of dust and aerosols.
Use non-sparking tools and take precautionary measures against static discharge.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste is contingent on its physical and chemical properties, as well as local, state, and federal regulations. The following is a generalized procedure:
Segregation and Collection:
Segregate ETP-45835 waste from other chemical waste streams to prevent unintended reactions.
Collect the waste in a designated, properly labeled, and sealed container. The container material should be compatible with the chemical.
Labeling:
Clearly label the waste container with the full chemical name ("ETP-45835"), concentration, and any known hazard pictograms (e.g., flammable, corrosive, toxic).
Include the date of waste accumulation.
Storage:
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
Ensure the storage area is secure, well-ventilated, and away from sources of ignition.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Provide the EHS department with a completed hazardous waste disposal form, including all necessary information about the chemical.
Quantitative Data Summary (Illustrative Example)
The following table provides an example of the kind of quantitative data that would typically be found in a Safety Data Sheet and would be crucial for proper handling and disposal. This data is for illustrative purposes only and does not represent ETP-45835.
Property
Value (Example)
Significance for Disposal
pH
3.5 (in a 1% solution)
Indicates acidity; requires a corrosion-resistant container.
Boiling Point
150 °C (302 °F)
Relevant for assessing volatility and potential for airborne exposure.
Flash Point
60 °C (140 °F)
Indicates flammability; must be kept away from ignition sources.
Solubility
Soluble in water (10 g/L), ethanol, and DMSO
Affects the choice of cleaning agents for decontamination and potential environmental fate.
LD50 (Oral, Rat)
200 mg/kg
Indicates high toxicity; necessitates stringent containment and PPE.
Experimental Workflow for Waste Characterization (Illustrative)
To determine the appropriate disposal route, a chemical's properties must be known. The following workflow illustrates a general process for characterizing an unknown laboratory chemical for disposal purposes.
General workflow for chemical waste characterization and disposal.
Signaling Pathway (Illustrative Example)
Should ETP-45835 be an inhibitor or activator of a biological pathway, understanding its mechanism of action is crucial for assessing its toxicological profile. The diagram below illustrates a hypothetical signaling pathway that could be associated with a research compound.
Hypothetical signaling pathway showing the inhibitory action of ETP-45835.
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